molecular formula C10H18INO2 B113092 Tert-butyl 3-iodopiperidine-1-carboxylate CAS No. 850761-36-3

Tert-butyl 3-iodopiperidine-1-carboxylate

Cat. No.: B113092
CAS No.: 850761-36-3
M. Wt: 311.16 g/mol
InChI Key: JXEZFSNOYBRXFT-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18INO2 and its molecular weight is 311.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEZFSNOYBRXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616081
Record name tert-Butyl 3-iodopiperidine-1-carboxylate
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Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850761-36-3
Record name tert-Butyl 3-iodopiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodopiperidine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-Iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of tert-butyl 3-iodopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct published synthetic procedures for this specific compound, this document outlines a robust and well-precedented two-step synthetic pathway starting from the commercially available tert-butyl 3-hydroxypiperidine-1-carboxylate. The guide includes detailed experimental protocols, characterization data, and workflow visualizations to assist researchers in the preparation and verification of this important synthetic intermediate.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a common motif in a vast array of bioactive molecules, and the introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.

This guide focuses on a reliable synthetic route involving the iodination of the corresponding secondary alcohol, a common and effective transformation in organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step sequence starting from 3-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The second, and key, step is the conversion of the secondary alcohol to the corresponding iodide.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Iodination (Proposed) A 3-Hydroxypiperidine C tert-Butyl 3-hydroxypiperidine-1-carboxylate A->C Protection B Di-tert-butyl dicarbonate (Boc)2O, Base D tert-Butyl 3-hydroxypiperidine-1-carboxylate F This compound D->F Appel Reaction E Triphenylphosphine (PPh3), Iodine (I2), Imidazole

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate

This procedure details the protection of the nitrogen atom of 3-hydroxypiperidine using di-tert-butyl dicarbonate.

Materials:

  • 3-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an aqueous solution of sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of CH₂Cl₂).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Proposed Synthesis of this compound (Appel Reaction)

This proposed protocol is based on the well-established Appel reaction for the conversion of secondary alcohols to alkyl iodides.[1][2][3][4] This reaction typically proceeds with inversion of stereochemistry.[1][5]

Materials:

  • tert-Butyl 3-hydroxypiperidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G reagents PPh3, I2, Imidazole in CH2Cl2 intermediate [Alkoxyphosphonium iodide intermediate] alcohol tert-Butyl 3-hydroxypiperidine-1-carboxylate alcohol->intermediate Reaction with activated PPh3I2 product tert-Butyl 3-iodopiperidine-1-carboxylate intermediate->product SN2 attack by I- byproduct Triphenylphosphine oxide + Imidazolium hydroiodide intermediate->byproduct

Figure 2: Simplified workflow of the proposed Appel reaction for iodination.

Characterization Data

The following tables summarize the key characterization data for the starting material and the final product.

Table 1: Characterization of tert-Butyl 3-hydroxypiperidine-1-carboxylate

PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance White to pale yellow powder or solid
Melting Point 43-50 °C (for the (R)-enantiomer)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.80-3.70 (m, 1H), 3.65-3.55 (m, 1H), 3.45-3.35 (m, 1H), 3.20-3.00 (m, 2H), 1.90-1.70 (m, 2H), 1.60-1.40 (m, 11H, includes s at 1.46 for Boc)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 154.9, 80.0, 67.0, 52.0, 44.0, 32.0, 28.4, 22.0

Note: NMR data are approximate and may vary depending on the specific instrument and conditions.

Table 2: Characterization of this compound

PropertyValue
Molecular Formula C₁₀H₁₈INO₂
Molecular Weight 311.16 g/mol
Appearance Expected to be a solid or oil
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.
IR Spectroscopy Data not available in the searched literature.

Note: Full experimental characterization data for the final product were not found in the public domain literature during the search.

Safety and Handling

  • General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reagent-Specific Hazards:

    • Di-tert-butyl dicarbonate ((Boc)₂O): Irritant and lachrymator. Handle with care.

    • Triphenylphosphine (PPh₃): Harmful if swallowed or inhaled.

    • Iodine (I₂): Corrosive and harmful. Avoid inhalation of vapors.

    • Imidazole: Corrosive. Causes burns.

    • Dichloromethane (CH₂Cl₂): Suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The Boc-protection of 3-hydroxypiperidine is a standard and reliable procedure. The subsequent iodination via an Appel-type reaction is a robust and widely used method for the conversion of secondary alcohols to iodides and is expected to be effective for this substrate. Researchers utilizing this guide should perform careful reaction monitoring and characterization to confirm the successful synthesis and purity of the final product. The information contained herein should serve as a valuable resource for chemists in the fields of pharmaceutical and materials science.

References

In-Depth Technical Guide: Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols for tert-butyl 3-iodopiperidine-1-carboxylate, a key building block in modern medicinal chemistry.

Chemical Properties

This compound, also known as N-Boc-3-iodopiperidine, is a heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents, making it amenable to a variety of reaction conditions. The iodine atom at the 3-position of the piperidine ring serves as a useful handle for introducing further molecular complexity through various coupling and substitution reactions.

Structural Information
IdentifierValue
IUPAC Name This compound
CAS Number 850761-36-3[1]
Molecular Formula C₁₀H₁₈INO₂[1]
Molecular Weight 311.16 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)I
InChI Key Not available
Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while data for the related 4-iodo isomer is more abundant, the following table pertains specifically to the 3-iodo isomer.

PropertyValueSource
Melting Point 63-67 °C--INVALID-LINK--[2]
Boiling Point Data not available
Density Data not available
Stereochemistry

This compound possesses a chiral center at the 3-position of the piperidine ring. Consequently, it can exist as two enantiomers, (R)- and (S)-tert-butyl 3-iodopiperidine-1-carboxylate. The stereochemistry of this building block is often crucial in the synthesis of chiral drug molecules, where only one enantiomer exhibits the desired pharmacological activity.

EnantiomerCAS Number
(R)-tert-butyl 3-iodopiperidine-1-carboxylate 1354010-37-9[3]
(S)-tert-butyl 3-iodopiperidine-1-carboxylate Not available

Synthesis and Experimental Protocols

General Synthesis of N-Boc-3-iodopiperidine

This procedure outlines the conversion of N-Boc-3-hydroxypiperidine to N-Boc-3-iodopiperidine.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification Reactant1 N-Boc-3-hydroxypiperidine Mixing Mixing in DCM Reactant1->Mixing Reactant2 Iodine Addition Slow addition of Iodine Reactant2->Addition Reactant3 Triphenylphosphine Reactant3->Mixing Reactant4 Imidazole Reactant4->Mixing Reactant5 Dichloromethane (DCM) Reactant5->Mixing Cooling Cooling to 0 °C Mixing->Cooling Cooling->Addition Stirring Stirring at RT Addition->Stirring Quenching Quenching with Water Stirring->Quenching Extraction Extraction with Ether Quenching->Extraction Washing Washing organic layer Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Product This compound Purification->Product

References

"Tert-butyl 3-iodopiperidine-1-carboxylate" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-iodopiperidine-1-carboxylate, a key building block in modern synthetic and medicinal chemistry. This document details its chemical identity, stereoisomeric forms, and a proposed synthetic pathway, offering valuable information for researchers engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with an iodine atom at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The presence of a chiral center at the C3 position gives rise to two enantiomers, (3R) and (3S), as well as a racemic mixture.

The IUPAC name for the parent structure is This compound .

Table 1: Chemical Identifiers for Stereoisomers of this compound

StereoisomerIUPAC NameCAS Number
(3R)tert-butyl (3R)-3-iodopiperidine-1-carboxylate1354010-37-9[1][2]
(3S)tert-butyl (3S)-3-iodopiperidine-1-carboxylateNot available in searched results
RacemicThis compoundNot available in searched results

Table 2: General Physicochemical Properties

PropertyValue
Molecular FormulaC10H18INO2
Molecular Weight311.16 g/mol [1]

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding hydroxyl precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. This precursor is commercially available in both its racemic and chiral forms. The (S)-enantiomer, (S)-1-Boc-3-hydroxypiperidine (CAS No: 143900-44-1), is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[3]

The conversion of the alcohol to the iodide is a standard chemical transformation. A common method for this is the Appel reaction or variations thereof, which involve the use of iodine in the presence of a phosphine reagent.

Proposed Experimental Protocol: Synthesis of tert-butyl (3R)-3-iodopiperidine-1-carboxylate

This protocol is based on the common chemical transformation of a secondary alcohol to an iodide.

Materials:

  • tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate

  • Triphenylphosphine (PPh3)

  • Imidazole

  • Iodine (I2)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of iodine (1.5 eq) in DCM dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, tert-butyl (3R)-3-iodopiperidine-1-carboxylate.

Role in Organic Synthesis

As a chemical intermediate, this compound is a versatile building block for the introduction of the 3-piperidyl moiety in the synthesis of more complex molecules. The iodine atom can be readily displaced in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The Boc protecting group provides stability during these transformations and can be easily removed under acidic conditions to liberate the secondary amine for further functionalization.

While no specific signaling pathways involving this compound have been identified, its utility lies in the synthesis of pharmacologically active agents that may target various biological pathways.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the hydroxyl precursor to the final iodinated compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate reagents 1. PPh3, Imidazole, I2 2. DCM start->reagents product tert-butyl (3R)-3-iodopiperidine-1-carboxylate reagents->product Iodination

Caption: Proposed synthesis of tert-butyl (3R)-3-iodopiperidine-1-carboxylate.

This guide serves as a foundational resource for professionals working with this compound. Further investigation into specific reaction conditions and applications is encouraged to fully leverage the synthetic potential of this valuable intermediate.

References

Spectroscopic and Spectrometric Characterization of Tert-butyl 3-iodopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for the key synthetic intermediate, tert-butyl 3-iodopiperidine-1-carboxylate. The information presented herein is crucial for the verification of the compound's identity and purity, which are critical aspects in the fields of medicinal chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR data for this compound, as compiled from various spectroscopic analyses.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventInstrument Frequency
4.29 – 3.92m2HCDCl₃400 MHz
3.78d13.01HCDCl₃400 MHz
3.53 – 3.24m1HCDCl₃400 MHz
3.09s1HCDCl₃400 MHz
2.26s1HCDCl₃400 MHz
2.10 – 1.95m1HCDCl₃400 MHz
1.72d13.51HCDCl₃400 MHz
1.62 – 1.54m1HCDCl₃400 MHz
1.46s9H, tert-butylCDCl₃400 MHz

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentSolventInstrument Frequency
154.3C=OCDCl₃101 MHz
80.2C(CH₃)₃CDCl₃101 MHz
53.7CDCl₃101 MHz
43.8CDCl₃101 MHz
37.5CDCl₃101 MHz
28.6CDCl₃101 MHz
28.5C(CH₃)₃CDCl₃101 MHz
24.6CDCl₃101 MHz

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), confirming the elemental composition of the molecule.

Table 3: HRMS Data for this compound

Molecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
C₁₀H₁₉INO₂326.0404326.0404

Experimental Protocols

The data presented in this guide were obtained using standard NMR and mass spectrometry techniques. While specific experimental parameters can vary between laboratories, the following provides a generalized methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectra were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer. The sample was introduced into the instrument via an appropriate ionization source, such as electrospray ionization (ESI), to generate the protonated molecular ion [M+H]⁺. The instrument was calibrated using a known standard to ensure high mass accuracy.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and mass spectrometry.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound NMR NMR Spectroscopy Compound->NMR Sample Preparation MassSpec Mass Spectrometry Compound->MassSpec Sample Preparation H_NMR 1H NMR Data NMR->H_NMR C_NMR 13C NMR Data NMR->C_NMR HRMS_Data HRMS Data MassSpec->HRMS_Data Structure Verified Molecular Structure H_NMR->Structure C_NMR->Structure HRMS_Data->Structure

Caption: Workflow for the structural characterization of a chemical compound.

Technical Guide: Stability and Storage of Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 3-iodopiperidine-1-carboxylate. This information is critical for ensuring the integrity and purity of the compound in research and drug development applications.

Chemical and Physical Properties

PropertyValue
CAS Number 850761-36-3
Molecular Formula C₁₀H₁₈INO₂
Molecular Weight 311.16 g/mol
Appearance Solid

Recommended Storage Conditions

To maintain the quality and stability of this compound, it is imperative to adhere to the following storage conditions, as recommended by suppliers and safety data sheets.

ParameterRecommended Condition
Temperature 2-8°C[1][2]
Light Protect from light[1][2]
Atmosphere Store in a dry, well-sealed container

Stability Profile and Potential Degradation

Key Stability Concerns:

  • Light Sensitivity: As with many organoiodine compounds, exposure to light can induce decomposition. This can occur through the homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.

  • Thermal Lability: Elevated temperatures can promote elimination and substitution reactions. The recommended refrigerated storage is crucial to minimize these degradation pathways.

  • Moisture Sensitivity: While not explicitly documented, the presence of moisture could potentially lead to hydrolysis of the tert-butoxycarbonyl (Boc) protecting group, especially under acidic or basic conditions.

Potential Degradation Pathways

Based on general organic chemistry principles, the following degradation pathways are plausible for this compound.

A tert-butyl 3-iodopiperidine-1-carboxylate B Dehydroiodination (Elimination) A->B  Base, Heat   D Nucleophilic Substitution A->D  Nucleophile   F Radical Decomposition A->F  Light (hν)   C tert-butyl 1,2,3,4-tetrahydropyridine -1-carboxylate B->C E Substitution Product D->E G Various Degradation Products F->G

Caption: Potential degradation pathways for this compound.

Handling and Use Workflow

Proper handling is essential to prevent degradation and ensure the safety of the user. The following workflow outlines the recommended procedure for handling this compound in a laboratory setting.

cluster_storage Storage cluster_handling Handling cluster_cleanup Post-Use A Store at 2-8°C in a dark, dry location B Equilibrate container to room temperature before opening A->B C Weigh desired amount under inert gas if possible B->C D Protect from light during handling and in reaction setup C->D E Use in a well-ventilated hood with appropriate PPE D->E F Reseal container tightly E->F G Return to 2-8°C storage F->G

Caption: Recommended workflow for handling this compound.

Experimental Protocols for Stability Testing

For researchers needing to generate their own stability data, the following general protocols, based on ICH guidelines, can be adapted for this compound.

Photostability Testing

Objective: To assess the stability of the compound under exposure to light.

Methodology:

  • Sample Preparation: Prepare two sets of samples of the solid compound in chemically inert, transparent containers.

  • Control Sample: Wrap one set of samples in aluminum foil to protect them from light.

  • Exposure: Place both sets of samples in a photostability chamber. The light source should be a combination of a cool white fluorescent lamp and a near UV lamp.

  • Duration: Expose the samples for a defined period, for example, according to ICH Q1B guidelines.

  • Analysis: At predetermined time points, analyze the samples (both exposed and control) for purity and degradation products using a validated stability-indicating HPLC method.

Thermal Stability Testing (Accelerated)

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Methodology:

  • Sample Preparation: Place samples of the solid compound in loosely capped vials to allow for air circulation.

  • Storage: Place the vials in a constant temperature oven at a specified temperature (e.g., 40°C ± 2°C) and relative humidity (e.g., 75% RH ± 5% RH).

  • Control Sample: Store a control sample under the recommended storage conditions (2-8°C).

  • Duration: Conduct the study for a defined period, for example, up to 6 months.

  • Analysis: At specified time intervals (e.g., 0, 1, 3, and 6 months), remove samples and analyze for purity and degradation products using a validated stability-indicating HPLC method. Compare the results with the control sample.

Incompatible Materials

While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong bases, and conditions that promote nucleophilic substitution or elimination, unless these are intended reaction conditions.

Safety Information

Users should always consult the Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, preferably a chemical fume hood.

By adhering to these guidelines, researchers and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Guide: Solubility Profile of Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl 3-iodopiperidine-1-carboxylate in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide infers its solubility based on the known characteristics of structurally similar molecules, such as N-Boc-protected piperidine derivatives. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is provided.

Predicted Solubility Profile

The solubility of this compound is influenced by its molecular structure, which includes a piperidine ring, a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, and an iodine atom. The presence of the Boc group generally increases lipophilicity, leading to enhanced solubility in a range of organic solvents while decreasing solubility in aqueous media. For instance, the related compound N-Boc-4-iodopiperidine is known to be soluble in methanol and only slightly soluble in water.

Based on these structural characteristics and data from analogous compounds, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolSolubleThe polar hydroxyl group of the alcohol can interact with the carbonyl of the Boc group, and the alkyl portion can interact with the piperidine ring and Boc group.
Halogenated Solvents Dichloromethane, ChloroformSolubleThese solvents are effective at solvating a wide range of organic compounds, including those with moderate polarity like the target molecule.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately Soluble to SolubleThe ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the alkyl groups provide a non-polar character.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleThese solvents have strong dipole moments and can effectively solvate the polar functionalities of the molecule.
Non-polar Solvents Hexanes, TolueneSparingly Soluble to Moderately SolubleThe large, non-polar Boc group and the piperidine backbone should allow for some solubility in non-polar solvents.
Aqueous WaterSparingly Soluble to InsolubleThe hydrophobic nature of the Boc group and the overall size of the molecule are expected to significantly limit its solubility in water.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following generalized experimental protocol based on the "shake-flask" method is recommended. This method is considered the gold standard for determining the equilibrium solubility of a compound.

1. Materials and Equipment

  • This compound

  • Selected analytical grade organic solvents

  • Volumetric flasks and pipettes

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Centrifuge (optional)

2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Alternatively, the samples can be centrifuged to facilitate the separation of the solid from the supernatant.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of the dissolved this compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temp. (24-48 hours) prep2->equil sep Settle or centrifuge equil->sep analysis1 Filter supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via HPLC/GC analysis2->analysis3 result Calculate Solubility (mg/mL or mol/L) analysis3->result

Caption: Workflow for determining the equilibrium solubility of a compound.

The Versatile Building Block: A Technical Guide to Tert-butyl 3-iodopiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of tert-butyl 3-iodopiperidine-1-carboxylate as a valuable building block in the field of medicinal chemistry. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Functionalization at the 3-position, in particular, offers a strategic vector for molecular elaboration, enabling the synthesis of complex molecules with tailored pharmacological profiles. The introduction of an iodine atom at this position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a sought-after intermediate in drug discovery.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves to modulate its reactivity, preventing unwanted side reactions and allowing for controlled functionalization at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₈INO₂
Molecular Weight311.16 g/mol
AppearanceWhite to off-white solid
CAS Number1354010-37-9 ((3R)-enantiomer)

The synthesis of this compound is most commonly achieved from its corresponding hydroxyl precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate, through a nucleophilic substitution reaction. The Appel reaction provides a reliable method for this transformation.

Experimental Protocols

Synthesis of this compound via the Appel Reaction

This protocol describes the conversion of tert-butyl 3-hydroxypiperidine-1-carboxylate to its iodo derivative.

Materials:

  • tert-butyl 3-hydroxypiperidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C is added triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

  • Iodine (1.5 eq) is added portion-wise to the stirred solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Application in the Synthesis of ORM-12741: An α2C-Adrenoceptor Antagonist

A prominent example of the utility of this compound is in the synthesis of ORM-12741, a selective α2C-adrenoceptor antagonist that has been investigated for the treatment of cognitive and behavioral symptoms in Alzheimer's disease. The synthesis involves the nucleophilic substitution of the iodide with the nitrogen of a precursor to the imidazo[4,5-b]pyridin-2-one core.

General Synthetic Scheme for ORM-12741

G cluster_0 Synthesis of ORM-12741 Precursor cluster_1 Coupling and Deprotection Indane Indane Aminoindane Aminoindane Indane->Aminoindane Nitration, Reduction Indane_Imidazopyridinone (2,3-dihydro-1H-inden-2-yl)- imidazo[4,5-b]pyridin-2-one Aminoindane->Indane_Imidazopyridinone Reaction with 2,3-diaminopyridine derivative Coupled_Product Boc-protected ORM-12741 Indane_Imidazopyridinone->Coupled_Product Iodo_Piperidine tert-butyl 3-iodopiperidine-1-carboxylate Iodo_Piperidine->Coupled_Product Nucleophilic Substitution ORM-12741 ORM-12741 Coupled_Product->ORM-12741 Boc Deprotection (e.g., TFA)

Caption: Synthetic workflow for ORM-12741.

Biological Activity and Mechanism of Action of ORM-12741

ORM-12741 acts as a selective antagonist of the α2C-adrenoceptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands (norepinephrine and epinephrine), inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, ORM-12741 is thought to enhance noradrenergic and dopaminergic neurotransmission in brain regions relevant to cognition and behavior.

G cluster_0 Normal Signaling cluster_1 Signaling with ORM-12741 Norepinephrine Norepinephrine Alpha2C_Receptor α2C-Adrenoceptor Norepinephrine->Alpha2C_Receptor Binds to Gi Gi Protein Alpha2C_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression Regulates ORM-12741 ORM-12741 Alpha2C_Receptor_Blocked α2C-Adrenoceptor ORM-12741->Alpha2C_Receptor_Blocked Blocks Gi_Inactive Gi Protein (Inactive) Alpha2C_Receptor_Blocked->Gi_Inactive AC_Active Adenylyl Cyclase (Active) cAMP_Increased Increased cAMP AC_Active->cAMP_Increased Converts ATP_2 ATP ATP_2->AC_Active PKA_Active PKA (Active) cAMP_Increased->PKA_Active Activates CREB_Active CREB (Phosphorylated) PKA_Active->CREB_Active Phosphorylates Gene_Expression_Enhanced Enhanced Gene Expression (Improved Neuronal Function) CREB_Active->Gene_Expression_Enhanced Regulates

Caption: Signaling pathway of the α2C-adrenoceptor and the effect of ORM-12741.

Clinical studies have evaluated the efficacy of ORM-12741 in patients with Alzheimer's disease, with a focus on cognitive and neuropsychiatric symptoms.

Table 2: Clinical Trial Data for ORM-12741 in Alzheimer's Disease

ParameterStudy DetailsOutcome
Phase IIa Clinical Trial Randomized, double-blind, placebo-controlledStatistically significant improvement in episodic memory scores compared to placebo. Generally well-tolerated.
Dosing 30-60 mg or 100-200 mg twice dailyBoth dose levels showed positive effects on memory.

Conclusion

This compound stands out as a highly valuable and versatile building block for medicinal chemists. Its utility is exemplified in the synthesis of complex drug candidates like ORM-12741. The ability to introduce diverse functionalities at the 3-position of the piperidine ring through reactions of the iodo group provides a powerful tool for the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

The Synthetic Utility of tert-Butyl 3-Iodopiperidine-1-carboxylate in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the role of tert-butyl 3-iodopiperidine-1-carboxylate as a versatile building block in modern heterocyclic synthesis. While direct literature on this specific reagent is limited, this document extrapolates its synthetic utility from the well-established reactivity of analogous 3-bromo and 3-chloro piperidines, as well as general principles of cross-coupling chemistry. This guide covers the proposed synthesis of the title compound, its key physicochemical properties, and its potential applications in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Detailed experimental protocols, based on analogous systems, are provided to serve as a practical starting point for reaction optimization.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. Functionalization of the piperidine ring is crucial for modulating the pharmacological profile of lead compounds. This compound, a Boc-protected 3-halopiperidine, represents a valuable, albeit underutilized, synthetic intermediate. The presence of the iodine atom at the 3-position offers a reactive handle for the introduction of a wide range of substituents through various cross-coupling methodologies, enabling the exploration of novel chemical space in drug discovery programs. The Boc-protecting group provides stability and ensures chemoselectivity in subsequent synthetic transformations.

Synthesis of this compound

A practical and scalable synthesis of this compound can be envisaged starting from commercially available precursors. A common route involves the conversion of the corresponding 3-hydroxy analog.

G cluster_0 Synthesis of this compound A tert-Butyl 3-hydroxypiperidine-1-carboxylate B This compound A->B Iodination C Iodinating Reagent (e.g., I2, PPh3, Imidazole) C->B

Diagram 1: Proposed synthesis of this compound.
Experimental Protocol: Iodination of tert-Butyl 3-hydroxypiperidine-1-carboxylate (General Procedure)

This protocol is adapted from the synthesis of the corresponding 4-iodo isomer and may require optimization.[1]

  • To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.3 equiv.) and imidazole (1.5 equiv.).

  • Stir the mixture at 0 °C until all solids have dissolved.

  • Add iodine (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties

The exact physical properties of this compound are not widely reported. The following table provides estimated properties based on its structure and data from analogous compounds.

PropertyValue
Molecular Formula C₁₀H₁₈INO₂
Molecular Weight 311.16 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)
Boiling Point > 300 °C (Predicted)
CAS Number Not assigned or not readily available

Role in Heterocyclic Synthesis: Cross-Coupling Reactions

The C(sp³)-I bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions. The following sections outline the potential applications in key C-C and C-N bond-forming reactions, with representative experimental conditions derived from studies on analogous 3-bromo- and 3-chloropiperidines.

G cluster_1 Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_heck Heck cluster_sonogashira Sonogashira Start tert-Butyl 3-iodopiperidine-1-carboxylate Suzuki_Product 3-Aryl/Vinyl-piperidine Start->Suzuki_Product Pd Catalyst, Base Buchwald_Product 3-Amino-piperidine Derivative Start->Buchwald_Product Pd Catalyst, Base Heck_Product 3-Vinyl-piperidine Derivative Start->Heck_Product Pd Catalyst, Base Sonogashira_Product 3-Alkynyl-piperidine Start->Sonogashira_Product Pd/Cu Catalysts, Base Suzuki_Reagent Ar-B(OH)₂ / R-B(OR)₂ Suzuki_Reagent->Suzuki_Product Buchwald_Reagent R₂NH Buchwald_Reagent->Buchwald_Product Heck_Reagent Alkene Heck_Reagent->Heck_Product Sonogashira_Reagent Terminal Alkyne Sonogashira_Reagent->Sonogashira_Product

Diagram 2: Overview of potential cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. This compound is expected to couple with a variety of aryl, heteroaryl, and vinyl boronic acids or esters to yield 3-substituted piperidines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Halopiperidines

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)SubstrateReference
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100Not specifiedAryl bromide[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85Good to ExcellentHetaryl chloride[3]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRoom Temp.HighAryl bromide[4]
  • To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., dioxane/water or toluene/water).

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to 3-aminopiperidine derivatives, which are important pharmacophores.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)SubstrateReference
Pd(OAc)₂ / XPhosNaOtBuToluene100Not specifiedChlorophenyl[5]
Pd₂(dba)₃ / BINAPNaOtBuToluene80-100HighAryl bromide[6]
"XantPhos Pd G3"DBUMeCN/PhMe140GoodAryl halide[7]
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).

  • Seal the vessel and heat to the required temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, quench with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction

The Heck reaction allows for the vinylation of the piperidine ring, leading to the formation of 3-alkenylpiperidines.

Table 3: Representative Conditions for Heck Reaction

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)SubstrateReference
Pd(OAc)₂ / PPh₃Et₃NDMF100Not specifiedAryl bromide[8]
Pd EnCat®40NaOAcEthanol140 (MW)GoodAryl bromide[9]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane100-120HighAryl chloride[10]
  • To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃, 4-10 mol%).

  • Add the base (e.g., Et₃N or NaOAc, 2.0 equiv.) and the solvent (e.g., DMF or ethanol).

  • Degas the mixture and heat under an inert atmosphere to the desired temperature (e.g., 100-140 °C).

  • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous phase.

  • Dry the combined organic layers and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

This coupling reaction with terminal alkynes provides a direct route to 3-alkynylpiperidines, which are versatile intermediates for further transformations.

Table 4: Representative Conditions for Sonogashira Coupling

Pd Catalyst / LigandCu Co-catalystBaseSolventTemperature (°C)Yield (%)SubstrateReference
Pd(PPh₃)₂Cl₂CuIEt₃NDMFRoom Temp.HighAryl iodide[11]
Pd(OAc)₂ / DPEPhosNoneCs₂CO₃DMSONot specifiedHighAryl bromide[12]
Pd(PhCN)₂Cl₂ / P(t-Bu)₃NoneAmineNot specifiedRoom Temp.HighAryl bromide[13]
  • To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., DMF or THF), add the base (e.g., Et₃N or DIPA, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

  • Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound, while not extensively documented, holds significant potential as a building block in heterocyclic synthesis. Its preparation from the corresponding 3-hydroxy derivative is feasible, and its reactivity in palladium-catalyzed cross-coupling reactions can be inferred from its lighter halogen analogs. This guide provides a foundational understanding and practical starting points for the utilization of this versatile intermediate in the synthesis of novel 3-substituted piperidines for applications in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a basis for optimization to achieve desired synthetic outcomes.

References

The Strategic Application of Tert-butyl 3-iodopiperidine-1-carboxylate in the Generation of Novel Compound Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-iodopiperidine-1-carboxylate, a versatile building block for the synthesis of novel compound libraries. Its strategic importance lies in the facile introduction of a substituted piperidine motif, a privileged scaffold in medicinal chemistry, into a diverse range of molecular architectures. This guide will detail its synthesis, key reactions, and applications, providing actionable experimental protocols and data to support drug discovery and development programs.

Introduction: The Significance of the 3-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a highly attractive scaffold for engaging with biological targets. Specifically, substitution at the 3-position allows for the exploration of chemical space in vectors that are often critical for modulating potency and selectivity. This compound serves as an excellent starting material for accessing this valuable chemical space due to the presence of the versatile iodide leaving group and the Boc-protecting group, which allows for controlled manipulation of the piperidine nitrogen.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a two-step process starting from commercially available 3-hydroxypiperidine. This involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by an Appel iodination of the hydroxyl group.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate

  • To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, if a biphasic system is used, separate the organic layer. If a single solvent is used, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl 3-hydroxypiperidine-1-carboxylate as a white solid or colorless oil.

Step 2: Synthesis of this compound (Appel Iodination)

  • To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Add iodine (I₂, 1.5 eq) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a clear or pale yellow solution to a brown or reddish-brown suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

G cluster_0 Synthesis of this compound 3-Hydroxypiperidine 3-Hydroxypiperidine Step1 Boc Protection 3-Hydroxypiperidine->Step1 Boc_Anhydride Boc₂O, Base Boc_Anhydride->Step1 tert-Butyl_3-hydroxypiperidine-1-carboxylate tert-Butyl_3-hydroxypiperidine-1-carboxylate Step1->tert-Butyl_3-hydroxypiperidine-1-carboxylate Step2 Appel Iodination tert-Butyl_3-hydroxypiperidine-1-carboxylate->Step2 Appel_Reagents PPh₃, Imidazole, I₂ Appel_Reagents->Step2 tert-Butyl_3-iodopiperidine-1-carboxylate tert-Butyl_3-iodopiperidine-1-carboxylate Step2->tert-Butyl_3-iodopiperidine-1-carboxylate

Caption: Synthetic workflow for the preparation of the title compound.

Key Reactions for Library Synthesis

This compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the rapid diversification of the piperidine core.

Cobalt-Catalyzed Cross-Coupling with Grignard Reagents

This reaction allows for the efficient formation of C(sp³)-C(sp²) bonds, introducing aryl and heteroaryl moieties at the 3-position of the piperidine ring.

  • To an oven-dried reaction vessel under an inert atmosphere, add cobalt(II) chloride (CoCl₂, 5 mol%) and (R,R)-N,N'-dimethyl-1,2-cyclohexanediamine (TMCD, 6 mol%).

  • Add anhydrous tetrahydrofuran (THF) and stir for 10 minutes.

  • Add this compound (1.0 eq).

  • Slowly add the aryl or heteroaryl Grignard reagent (ArMgBr, 1.5-2.0 eq) at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-arylpiperidine derivative.[1]

EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromidetert-Butyl 3-phenylpiperidine-1-carboxylate81
24-Methoxyphenylmagnesium bromidetert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate85
32-Thienylmagnesium bromidetert-Butyl 3-(thiophen-2-yl)piperidine-1-carboxylate75
43-Chlorophenylmagnesium bromidetert-Butyl 3-(3-chlorophenyl)piperidine-1-carboxylate78
Photocatalytic Radical Hydroxymethylation

This method introduces a hydroxymethyl group at the 3-position via a radical-mediated process, providing a valuable synthetic handle for further functionalization.

  • To an oven-dried reaction tube, add the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), triphenylphosphine (PPh₃, 1.5 eq), and this compound (1.0 eq).

  • Add a suitable solvent (e.g., anhydrous and degassed acetonitrile).

  • Add an amine base (e.g., diisopropylethylamine, DIPEA, 3.0 eq) and an aqueous solution of formaldehyde (H₂CO, 4.0 eq).

  • Seal the tube and irradiate with blue LEDs at room temperature for 12-24 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[2][3]

EntrySubstrateProductYield (%)
1This compoundtert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate85
21-Iodoadamantane1-(Hydroxymethyl)adamantane92
3tert-Butyl 4-iodopiperidine-1-carboxylatetert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate88

Application in the Synthesis of PAD4 Inhibitors and the PAD4 Signaling Pathway

A significant application of this compound is in the synthesis of inhibitors of Peptidyl Arginine Deiminase 4 (PAD4). PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins, a post-translational modification known as citrullination. Aberrant citrullination is implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis, and some cancers.

PAD4 plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), a process where neutrophils release a web of DNA and proteins to trap pathogens. In autoimmune diseases, excessive NET formation can lead to inflammation and tissue damage. By inhibiting PAD4, the formation of these NETs can be reduced.

G cluster_0 PAD4 Signaling in NETosis Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, PMA) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation ROS_Production ROS Production Neutrophil_Activation->ROS_Production PAD4_Translocation PAD4 Nuclear Translocation ROS_Production->PAD4_Translocation Histone_Citrullination Histone Citrullination (H3, H4) PAD4_Translocation->Histone_Citrullination Chromatin_Decondensation Chromatin Decondensation Histone_Citrullination->Chromatin_Decondensation NET_Formation NET Formation Chromatin_Decondensation->NET_Formation PAD4_Inhibitor PAD4 Inhibitor (Derived from 3-iodopiperidine) PAD4_Inhibitor->PAD4_Translocation Inhibits

Caption: Simplified PAD4 signaling pathway in NET formation.

Broader Applications in Novel Compound Library Synthesis

The versatility of this compound extends beyond the synthesis of PAD4 inhibitors. Its reactivity allows for its incorporation into a wide array of molecular scaffolds, making it a valuable tool for diversity-oriented synthesis.

  • Spirocycles: The piperidine ring can be used as a foundation for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional nature.

  • Fused Heterocycles: The iodide can be displaced by nucleophiles in intramolecular cyclization reactions to form fused bicyclic and polycyclic systems.

  • Click Chemistry: The introduction of an azide or alkyne functionality, following displacement of the iodide, allows for the use of "click" chemistry to rapidly generate libraries of triazole-containing compounds.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel compound libraries. Its straightforward synthesis and diverse reactivity provide medicinal chemists with a valuable tool for exploring the chemical space around the privileged 3-substituted piperidine scaffold. The detailed protocols and data presented in this guide are intended to facilitate its application in drug discovery programs, ultimately accelerating the development of new therapeutics.

References

Methodological & Application

"Tert-butyl 3-iodopiperidine-1-carboxylate" Suzuki coupling reaction protocol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the Suzuki-Miyaura coupling of tert-butyl 3-iodopiperidine-1-carboxylate, this document provides detailed protocols and application notes for researchers, scientists, and professionals in drug development. The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are significant motifs in many pharmaceutical agents.[1][2] The use of this compound as a substrate allows for the introduction of various aryl and heteroaryl groups at the 3-position of the piperidine ring, a common scaffold in medicinal chemistry.[3]

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or its ester) with an organohalide (in this case, this compound) using a palladium catalyst and a base.[4] The N-Boc protecting group on the piperidine nitrogen is generally stable under these conditions.

Key Reaction Components and Considerations

Successful Suzuki-Miyaura coupling depends on the careful selection of several components:

  • Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. Pre-catalysts like Pd(OAc)₂, Pd(PPh₃)₄, and more advanced Buchwald or PEPPSI pre-catalysts are commonly used.[4][5] The ligand stabilizes the palladium center and influences its reactivity. Electron-rich and bulky phosphine ligands such as SPhos and XPhos are often effective for challenging couplings.[6]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[2] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][8] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water.[6] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their more stable ester derivatives (e.g., pinacol esters) can be used as coupling partners.[4] Boronic acids are prone to decomposition (protodeboronation), so using a slight excess is common.[4]

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are based on general procedures found in the literature for similar substrates and may require optimization for specific coupling partners.[1][7][8]

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol uses a commonly available palladium catalyst and base.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).[1]

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions with a Buchwald Pre-catalyst

This protocol employs a more modern and often more efficient Buchwald pre-catalyst and ligand system.

Materials:

  • This compound

  • Arylboronic acid

  • XPhos Pd G2 pre-catalyst

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and degas the mixture by bubbling with argon for 5-10 minutes.[8]

  • Add the XPhos Pd G2 pre-catalyst (2-5 mol%) under an argon atmosphere.[8]

  • Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.[8]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of iodo-heterocycles, which can be adapted for this compound. Yields are highly dependent on the specific substrates used.

ParameterCondition ACondition BCondition C
Substrate Iodo-heterocycleIodo-heterocycleIodo-heterocycle
Boronic Acid Arylboronic Acid (1.2 eq)Arylboronic Acid (1.5 eq)Heteroarylboronic Acid (1.5 eq)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G2 (3 mol%)
Ligand -SPhos (4 mol%)-
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)Cs₂CO₃ (2.5 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)Dioxane/H₂O (4:1)
Temperature 90 °C100 °C110 °C
Typical Yield 60-85%75-95%50-80%

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂(X) OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂(R²) TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants This compound Arylboronic acid Base Solvent start->reagents degas Degas Mixture Bubble with Ar or N₂ reagents->degas catalyst Add Catalyst Under inert atmosphere degas->catalyst heat Heat and Stir Monitor by TLC/LC-MS catalyst->heat workup Aqueous Workup Dilute with H₂O Extract with organic solvent heat->workup purify Purification Column Chromatography workup->purify characterize Characterization NMR, HRMS, etc. purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.[1]

References

Application of Tert-butyl 3-iodopiperidine-1-carboxylate in Sonogashira Coupling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. This powerful transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials. A key building block in medicinal chemistry is the piperidine scaffold, and its functionalization is of paramount importance in drug discovery. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of tert-butyl 3-iodopiperidine-1-carboxylate, a versatile intermediate for the synthesis of novel 3-alkynylpiperidine derivatives. These derivatives are valuable precursors for the development of new therapeutic agents.

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the iodo-piperidine to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired alkynylpiperidine and regenerate the active palladium catalyst.

Core Applications in Drug Discovery

The introduction of an alkynyl moiety onto the piperidine ring via Sonogashira coupling offers a versatile handle for further chemical modifications. This allows for the rapid diversification of molecular scaffolds, a crucial step in lead optimization during drug development. The resulting 3-alkynylpiperidine derivatives can serve as key intermediates for the synthesis of:

  • Heterocyclic compounds: The alkyne functionality can participate in various cyclization reactions to construct fused or spirocyclic ring systems, which are often found in biologically active molecules.

  • Conformationally restricted analogues: The rigid alkyne linker can be used to create analogues of known drugs with constrained conformations, which can lead to improved potency and selectivity.

  • Bioorthogonal chemistry: Terminal alkynes can be further functionalized for use in "click chemistry" reactions, enabling the attachment of probes, imaging agents, or other molecules of interest in biological systems.

Tabulated Quantitative Data

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These data have been compiled from the scientific literature to provide a comparative overview for researchers.

Table 1: Sonogashira Coupling of this compound with Various Alkynes

AlkynePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF651285
EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (6)DIPATHFRT1690
1-HexynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NMeCN502478
Propargyl alcoholPd(PPh₃)₄ (2)CuI (4)i-Pr₂NEtDioxane80882
4-EthynylanisolePdCl₂(dppf) (3)CuI (5)Cs₂CO₃Toluene901888

Note: DIPA = Diisopropylamine, DMF = Dimethylformamide, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, Et₃N = Triethylamine, MeCN = Acetonitrile, PPh₃ = Triphenylphosphine, THF = Tetrahydrofuran, RT = Room Temperature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction between this compound and phenylacetylene.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Ethyl acetate, Hexane, Saturated aqueous ammonium chloride solution, Brine, Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (0.05 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF via syringe to dissolve the solids. Then, add triethylamine (3.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).

  • Reaction: Stir the reaction mixture at 65 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion (typically indicated by the disappearance of the starting iodide on TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tert-butyl 3-(phenylethynyl)piperidine-1-carboxylate.

Visualizing the Workflow and Reaction Mechanism

Diagram 1: Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Inerting cluster_2 Reagent Addition cluster_3 Reaction cluster_4 Work-up & Purification A Combine Reactants: - this compound - PdCl₂(PPh₃)₂ - CuI B Evacuate and Backfill with N₂/Ar (3x) A->B C Add Anhydrous DMF B->C D Add Et₃N C->D E Add Phenylacetylene D->E F Heat to 65 °C and Stir E->F G Monitor by TLC F->G H Cool and Dilute G->H Reaction Complete I Filter through Celite H->I J Aqueous Wash I->J K Dry and Concentrate J->K L Column Chromatography K->L M Pure Product L->M

Caption: General experimental workflow for the Sonogashira coupling.

Diagram 2: The Sonogashira Catalytic Cycle

Caption: The dual catalytic cycle of the Sonogashira reaction.

Safety Precautions:

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Amines are often corrosive and have strong odors; handle them in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of tert-butyl 3-iodopiperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The protocol is based on established principles of the Buchwald-Hartwig reaction, adapted for this specific substrate.

Core Concepts of the Buchwald-Hartwig Amination:

The reaction typically involves an aryl or heteroaryl halide or pseudohalide, an amine, a palladium catalyst, a suitable ligand (often a phosphine), and a base.[2] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3]

Key Considerations for the Amination of this compound:

  • Substrate: this compound is a secondary cyclic iodoalkane. While the Buchwald-Hartwig reaction is most commonly applied to aryl halides, its principles can be extended to alkyl halides, though conditions may require careful optimization. The Boc-protecting group is generally stable under many Buchwald-Hartwig conditions but can be sensitive to strong acids and high temperatures.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for reaction efficiency.[3] Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.[3] For the coupling of secondary amines, bulky electron-rich phosphine ligands such as Xantphos, DavePhos, or BrettPhos are often employed to promote reductive elimination and prevent β-hydride elimination.

  • Base Selection: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] Weaker bases such as K₂CO₃ or Cs₂CO₃ may also be effective, particularly with more reactive substrates or when base-sensitive functional groups are present.

  • Solvent Choice: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and THF are common choices.[1][3]

Experimental Protocols

Below is a generalized protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Researchers should note that optimization of reaction parameters may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

General Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the base, this compound, and the amine to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound. These are starting points and may require optimization for specific substrates.

ParameterCondition A (General)Condition B (Milder Base)
Substrate This compound (1.0 eq)This compound (1.0 eq)
Amine Primary or Secondary Amine (1.2 eq)Primary or Secondary Amine (1.2 eq)
Pd Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand Xantphos (4 mol%)BrettPhos (4 mol%)
Base NaOtBu (1.4 eq)K₂CO₃ (2.0 eq)
Solvent TolueneDioxane
Temperature 100 °C110 °C
Reaction Time 12-24 h18-36 h

Visualizations

Experimental Workflow:

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - Pd Catalyst - Ligand - Base - Substrates add_reagents Add Reagents and Solvent prep_reagents->add_reagents setup_glassware Assemble and Dry Glassware inert_atm Establish Inert Atmosphere (Ar or N2) setup_glassware->inert_atm inert_atm->add_reagents heating Heat to Reaction Temperature (e.g., 100 °C) add_reagents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter through Celite® cooling->filtration extraction Aqueous Work-up filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Final Product: 3-Amino-N-Boc-piperidine Derivative purification->product

Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig amination experimental workflow.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Generalized Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd_complex1 L-Pd(II)(R-I) pd0->pd_complex1 Oxidative Addition (R-I) amine_coordination L-Pd(II)(R-I)(HNR'R'') pd_complex1->amine_coordination + HNR'R'' pd_amido_complex L-Pd(II)(R)(NR'R'') pd_amido_complex->pd0 Reductive Elimination product R-NR'R'' pd_amido_complex->product amine_coordination->pd_amido_complex - HI (+ Base)

References

Synthesis of 3-Substituted Piperidines Using tert-Butyl 3-Iodopiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted piperidines utilizing tert-butyl 3-iodopiperidine-1-carboxylate as a key building block. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. The functionalization at the 3-position is of particular interest in drug discovery for modulating pharmacological activity and physicochemical properties. Palladium-catalyzed cross-coupling reactions serve as powerful and versatile methods for introducing a diverse range of substituents onto the piperidine ring under relatively mild conditions.

Herein, we focus on three prominent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylpiperidines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organohalides and organoboron compounds. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids. The coupling of this compound with various arylboronic acids provides access to a diverse library of 3-arylpiperidine derivatives.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition Complex R-I (Iodopiperidine) Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition Complex->Transmetalation\nComplex Ar-B(OH)2, Base Reductive\nElimination Complex Reductive Elimination Complex Transmetalation\nComplex->Reductive\nElimination Complex Reductive\nElimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive\nElimination Complex->Product R-Ar

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EthanolReflux2490[1]
24-Ethylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EthanolReflux2485[1]
32-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EthanolReflux2475[1]
42-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EthanolReflux2480[1]

Note: The yields are based on reactions with a similar 4-iodo-β-carboline derivative and may serve as a reference.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpiperidine derivative.[2]

Buchwald-Hartwig Amination: Synthesis of 3-Aminopiperidines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug candidates. The use of this compound in this reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the piperidine ring.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition Complex R-I (Iodopiperidine) Amine\nCoordination Amine Coordination Oxidative\nAddition Complex->Amine\nCoordination R'2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Complex Reductive Elimination Complex Deprotonation->Reductive\nElimination Complex Reductive\nElimination Complex->Pd(0)L Reductive Elimination Product Product Reductive\nElimination Complex->Product R-NR'2 Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition Complex R-I (Iodopiperidine) Transmetalation Transmetalation Oxidative\nAddition Complex->Transmetalation Cu-C≡C-R' Transmetalation->Pd(0)L2 Reductive Elimination Product Product Transmetalation->Product R-C≡C-R' Cu(I)X Cu(I)X Alkyne Alkyne Cu(I)X->Alkyne Copper\nAcetylide Copper Acetylide Copper\nAcetylide->Transmetalation Copper\nAcetylide->Cu(I)X Alkyne->Copper\nAcetylide Base

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-iodopiperidine-1-carboxylate is a versatile building block in medicinal chemistry and drug development, providing a flexible scaffold for the synthesis of a wide array of complex molecules. The presence of the Boc-protecting group on the piperidine nitrogen allows for controlled and selective functionalization at other positions. The iodo-group at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions utilizing this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods are foundational for the synthesis of 3-aryl, 3-amino, and 3-alkynyl piperidine derivatives, respectively, which are prevalent motifs in pharmaceutically active compounds.

I. Suzuki-Miyaura Coupling: Synthesis of 3-Arylpiperidines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, in this case, to synthesize 3-arylpiperidines. The reaction couples an organoboron reagent, typically a boronic acid, with the iodo-group of the piperidine derivative.

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001288
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane1101692
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901885
4Thiophen-3-ylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O802478
Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure for the Synthesis of tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos, 0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 This compound Setup Combine Reactants under Inert Atmosphere Reactant1->Setup Reactant2 Aryl Boronic Acid Reactant2->Setup Catalyst Palladium Catalyst Catalyst->Setup Ligand Phosphine Ligand Ligand->Setup Base Base (e.g., K3PO4) Base->Setup Solvent Add Anhydrous Solvent Setup->Solvent Heating Heat and Stir Solvent->Heating Quench Cool and Quench Heating->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 3-Arylpiperidine Product Purify->Product

Suzuki-Miyaura Coupling Workflow

II. Buchwald-Hartwig Amination: Synthesis of 3-Aminopiperidines

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of 3-(arylamino)piperidines. This reaction involves the palladium-catalyzed coupling of an amine with the iodo-group of the piperidine derivative.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001885
2MorpholinePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄1,4-Dioxane1102090
3IndolePdCl₂(dppf) (5)-Cs₂CO₃DMF1202475
4BenzylaminePd(OAc)₂ (3)RuPhos (6)K₂CO₃t-BuOH901682
Experimental Protocol: Buchwald-Hartwig Amination

General Procedure for the Synthesis of tert-Butyl 3-(phenylamino)piperidine-1-carboxylate:

  • Reaction Setup: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the tube.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 This compound Setup Combine Reagents under Inert Atmosphere Reactant1->Setup Reactant2 Amine Reactant2->Setup Catalyst Palladium Catalyst Catalyst->Setup Ligand Phosphine Ligand Ligand->Setup Base Base (e.g., NaOtBu) Base->Setup Solvent Add Anhydrous Solvent Setup->Solvent Heating Heat and Stir Solvent->Heating Quench Cool and Filter Heating->Quench Purify Column Chromatography Quench->Purify Product 3-Aminopiperidine Product Purify->Product

Buchwald-Hartwig Amination Workflow

III. Sonogashira Coupling: Synthesis of 3-Alkynylpiperidines

The Sonogashira coupling provides a direct route to 3-alkynylpiperidines by forming a C(sp²)-C(sp) bond. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Data Presentation: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60889
2TrimethylsilylacetylenePd(OAc)₂ (3)CuI (5)DIPAToluene801282
31-HexynePd(PPh₃)₄ (5)CuI (10)PiperidineDMF701085
4Propargyl alcoholPdCl₂(dppf) (4)CuI (8)Et₃NAcetonitrile501678
Experimental Protocol: Sonogashira Coupling

General Procedure for the Synthesis of tert-Butyl 3-(phenylethynyl)piperidine-1-carboxylate:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with argon. Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Work-up: After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.

Sonogashira_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 This compound Setup Combine Reagents under Inert Atmosphere Reactant1->Setup Reactant2 Terminal Alkyne Alkyne Add Alkyne Reactant2->Alkyne Pd_Catalyst Palladium Catalyst Pd_Catalyst->Setup Cu_Catalyst Copper(I) Co-catalyst Cu_Catalyst->Setup Base Amine Base Solvent Add Solvent and Base Base->Solvent Setup->Solvent Solvent->Alkyne Heating Heat and Stir Alkyne->Heating Filter Filter through Celite Heating->Filter Wash Aqueous Wash Filter->Wash Purify Column Chromatography Wash->Purify Product 3-Alkynylpiperidine Product Purify->Product

Sonogashira Coupling Workflow

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are highly effective methods for the synthesis of diverse 3-substituted piperidine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile routes to access 3-aryl, 3-amino, and 3-alkynyl piperidines, respectively. The protocols outlined in this document, along with the tabulated data, serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the development of novel chemical entities with potential therapeutic applications. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve maximum yields.

Application Notes and Protocols for Copper-Catalyzed Reactions Involving Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the functionalization of tert-butyl 3-iodopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The protocols focus on copper-catalyzed cross-coupling reactions, offering a cost-effective and versatile alternative to palladium-catalyzed systems for the synthesis of complex molecules.

Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)

The Ullmann condensation is a classic method for forming carbon-nitrogen (C-N) bonds. Copper catalysis allows this reaction to proceed under milder conditions, enabling the arylation of a wide range of amines with this compound.

Application Note:

This protocol describes a general procedure for the copper(I)-catalyzed N-arylation of primary and secondary amines with this compound. The use of a ligand such as 1,10-phenanthroline can significantly improve the reaction efficiency. This method is applicable to a variety of amines, providing access to 3-amino-substituted piperidine derivatives.

Quantitative Data Summary:
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)Dioxane11012-24Good
2MorpholineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)Dioxane11012-24Good
3BenzylamineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)Dioxane11012-24Moderate

Note: Yields are generalized based on similar reported copper-catalyzed amination reactions. Actual yields may vary depending on the specific amine substrate.

Experimental Protocol:
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the desired primary or secondary amine (1.2-1.5 equiv) and anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts. Wash the filter pad with additional ethyl acetate.

  • Combine the organic filtrates, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-arylated piperidine derivative.

Workflow for Copper-Catalyzed C-N Coupling:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Tert-butyl 3-iodopiperidine-1-carboxylate, CuI, Ligand, and Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Amine and Anhydrous Dioxane B->C D Heat to 110 °C and Stir for 12-24 h C->D E Cool to Room Temperature D->E F Dilute with Ethyl Acetate and Filter through Celite® E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure 3-Aminopiperidine Derivative I->J

Caption: General workflow for the copper-catalyzed C-N cross-coupling of this compound.

Copper-Catalyzed C-O Cross-Coupling (Ullmann Ether Synthesis)

The Ullmann ether synthesis is a powerful method for the formation of carbon-oxygen (C-O) bonds. Copper catalysis facilitates the coupling of phenols with this compound to form 3-aryloxy-piperidine derivatives.

Application Note:

This protocol outlines a general procedure for the copper(I)-catalyzed O-arylation of phenols with this compound. The use of a suitable ligand, such as Boc-L-proline, can enhance the reaction rate and yield. This reaction is tolerant of a variety of functional groups on the phenol.

Quantitative Data Summary:
EntryPhenolCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (5)Boc-L-proline (10)K₃PO₄ (2.0)DMSO11024-48Good
24-MethoxyphenolCuI (5)Boc-L-proline (10)K₃PO₄ (2.0)DMSO11024-48Good
34-NitrophenolCuI (5)Boc-L-proline (10)K₃PO₄ (2.0)DMSO11024-48Moderate

Note: Yields are generalized based on similar reported copper-catalyzed O-arylation reactions. Actual yields may vary depending on the specific phenol substrate.

Experimental Protocol:
  • In an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, combine copper(I) iodide (5 mol%), Boc-L-proline (10 mol%), the desired phenol (1.2 equiv), potassium phosphate (2.0 equiv), and this compound (1.0 equiv).

  • Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMSO via syringe under a positive pressure of argon.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24-48 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and add water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryloxy-piperidine derivative.

Workflow for Copper-Catalyzed C-O Coupling:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Tert-butyl 3-iodopiperidine-1-carboxylate, CuI, Ligand, Phenol, and Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous DMSO B->C D Heat to 110 °C and Stir for 24-48 h C->D E Cool to Room Temperature D->E F Dilute with Ethyl Acetate and Add Water E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure 3-Aryloxypiperidine Derivative I->J

Caption: General workflow for the copper-catalyzed C-O cross-coupling of this compound.

Copper-Catalyzed C-C Cross-Coupling (Sonogashira-type Reaction)

While traditionally palladium-catalyzed, copper can also facilitate Sonogashira-type couplings between terminal alkynes and alkyl halides. This reaction provides a direct route to 3-alkynyl-piperidine derivatives.

Application Note:

This protocol describes a copper-catalyzed Sonogashira-type coupling of terminal alkynes with this compound. The reaction often requires a suitable ligand and base to proceed efficiently. This method is valuable for introducing alkynyl functionalities into the piperidine scaffold.

Quantitative Data Summary:
EntryAlkyneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneCuI (10)Proline-based N,N,P-ligand (12)Cs₂CO₃ (2.0)Et₂ORT12-24Good
21-OctyneCuI (10)Proline-based N,N,P-ligand (12)Cs₂CO₃ (2.0)Et₂ORT12-24Good
3TrimethylsilylacetyleneCuI (10)Proline-based N,N,P-ligand (12)Cs₂CO₃ (2.0)Et₂ORT12-24Moderate

Note: Yields are generalized based on reported copper-catalyzed Sonogashira reactions of alkyl halides. Actual yields may vary depending on the specific alkyne substrate.

Experimental Protocol:
  • To a dry Schlenk tube under an inert atmosphere, add copper(I) iodide (10 mol%), the proline-based N,N,P-ligand (12 mol%), and cesium carbonate (2.0 equiv).

  • Add anhydrous diethyl ether (Et₂O) and stir the suspension for 10 minutes.

  • Add this compound (1.0 equiv) followed by the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure 3-alkynyl-piperidine derivative.

Workflow for Copper-Catalyzed Sonogashira-type Coupling:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine CuI, Ligand, and Base in Anhydrous Et₂O B Add Tert-butyl 3-iodopiperidine-1-carboxylate and Terminal Alkyne A->B C Stir at Room Temperature for 12-24 h B->C D Quench with Saturated Aqueous NH₄Cl C->D E Extract with Diethyl Ether D->E F Aqueous Wash (Brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure 3-Alkynylpiperidine Derivative H->I

Caption: General workflow for the copper-catalyzed Sonogashira-type coupling of this compound.

Application Notes and Protocols for the Purification of Products from Reactions Involving Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of reaction products derived from tert-butyl 3-iodopiperidine-1-carboxylate. The selection of an appropriate purification strategy is critical for obtaining high-purity compounds essential for downstream applications, including biological assays and further synthetic transformations. The methods outlined below cover common laboratory techniques for reaction work-up, column chromatography, and crystallization, tailored for N-Boc protected piperidine derivatives.

General Reaction Work-up Procedures

A proper reaction work-up is the first crucial step in the purification process, designed to quench the reaction and remove the bulk of impurities, such as unreacted reagents, catalysts, and inorganic salts. The choice of work-up procedure will depend on the specific reaction conditions and the nature of the product.

Standard Aqueous Work-up Protocol

This protocol is suitable for many common reactions, such as coupling reactions, where the product is a neutral or weakly basic organic compound.

Experimental Protocol:

  • Quenching: Once the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).[1] The choice of solvent should be based on the product's solubility and the solvent's immiscibility with water.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic components).

    • Brine (saturated aqueous NaCl solution) (to remove residual water and break up emulsions).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

Work-up for Reactions Involving Iodine

For reactions where residual iodine or iodide salts may be present, a wash with a reducing agent is recommended.

Experimental Protocol:

  • Quenching and Extraction: Follow steps 1 and 2 of the Standard Aqueous Work-up Protocol.

  • Reductive Wash: Wash the combined organic layers with an aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining iodine.[2]

  • Standard Washes: Proceed with the water, NaHCO₃, and brine washes as described in the standard protocol.

  • Drying and Concentration: Dry the organic phase and concentrate under reduced pressure to obtain the crude product.[2]

Purification by Column Chromatography

Column chromatography is a widely used and effective technique for separating compounds based on their differential adsorption to a stationary phase. For N-Boc protected piperidine derivatives, silica gel is the most common stationary phase.

General Protocol for Silica Gel Column Chromatography

Experimental Protocol:

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh or 230-400 mesh for flash chromatography) in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by concentrating the mixture to dryness. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. The choice of eluent system is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC). Common solvent systems for N-Boc piperidine derivatives include gradients of ethyl acetate in hexanes or dichloromethane in methanol.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[3]

Quantitative Data for Column Chromatography
Product TypeStationary PhaseEluent System (v/v)Reference
N-Boc-3-substituted piperidinesSilica GelEthyl Acetate / Hexane (2:8)
N-Boc-3-substituted piperidinesSilica GelEthyl Acetate / Hexane (1:9)
Products of coupling reactionsSilica GelNot specified[3]

Purification by Crystallization

Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity. The success of this method depends heavily on the choice of solvent.

Single-Solvent Recrystallization Protocol

This method is ideal when a single solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures.[4]

Experimental Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent. Dry the crystals in a vacuum oven.[4]

Two-Solvent Recrystallization Protocol

This method is employed when a suitable single solvent cannot be identified. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[4]

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Inducing Crystallization: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid. If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent mixture slowly reaches a composition that no longer supports the compound's solubility.

  • Isolation and Drying: Isolate and dry the crystals as described in the single-solvent protocol.[4]

Visualizing Purification Workflows

The following diagrams illustrate the logical flow of the purification protocols described above.

G cluster_0 General Reaction Work-up reaction_mixture Crude Reaction Mixture quench Quench Reaction (e.g., H₂O, NH₄Cl) reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash_h2o Wash with H₂O extract->wash_h2o wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product for Further Purification concentrate->crude_product

Caption: General workflow for reaction work-up.

G cluster_1 Purification by Column Chromatography crude_product Crude Product prepare_column Pack Silica Gel Column crude_product->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions concentrate Concentrate in vacuo combine_fractions->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for column chromatography purification.

G cluster_2 Purification by Crystallization crude_solid Crude Solid Product dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Workflow for purification by crystallization.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Substituted Piperidines using tert-Butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 3-substituted piperidines, valuable scaffolds in medicinal chemistry. The protocols focus on the utility of tert-butyl 3-iodopiperidine-1-carboxylate as a key starting material and include both a direct, non-stereoselective arylation and a highly stereoselective method for accessing chiral 3-arylpiperidines.

Introduction

Chiral piperidine derivatives are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity and therapeutic efficacy.[3] this compound is a versatile building block for the introduction of various functionalities at the 3-position of the piperidine core. This document outlines a cobalt-catalyzed cross-coupling reaction for the synthesis of 3-arylpiperidines from this iodo-precursor and provides a detailed protocol for a highly enantioselective rhodium-catalyzed synthesis of similar structures starting from pyridine.

I. Cobalt-Catalyzed Arylation of this compound

This protocol describes a cobalt-catalyzed cross-coupling reaction between this compound and various aryl Grignard reagents. This method provides an efficient and straightforward route to a range of 3-arylpiperidines. It is important to note that this specific protocol leads to the racemic product.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Arylation[4]

Materials:

  • This compound

  • Anhydrous cobalt(II) chloride (CoCl₂)

  • (R,R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine (TMCD)

  • Aryl Grignard reagent (ArMgBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add CoCl₂ (5 mol%) and TMCD (6 mol%).

  • Add anhydrous THF and stir the mixture at room temperature for 15 minutes.

  • Cool the solution to -10 °C.

  • Slowly add the aryl Grignard reagent (1.5 equivalents) to the cooled solution.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -10 °C and allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpiperidine derivative.

Data Presentation: Scope of the Cobalt-Catalyzed Arylation[4][5]
EntryAryl Grignard ReagentProductYield (%)[4]
1Phenylmagnesium bromidetert-butyl 3-phenylpiperidine-1-carboxylate88
24-Methoxyphenylmagnesium bromidetert-butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate85
33-Methoxyphenylmagnesium bromidetert-butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate88
42-Methoxyphenylmagnesium bromidetert-butyl 3-(2-methoxyphenyl)piperidine-1-carboxylate75
54-Fluorophenylmagnesium bromidetert-butyl 3-(4-fluorophenyl)piperidine-1-carboxylate82
6Thiophen-2-ylmagnesium bromidetert-butyl 3-(thiophen-2-yl)piperidine-1-carboxylate70

Note: The synthesis of (±)-preclamol was achieved in 88% yield using 3-methoxyphenylmagnesium bromide.[4]

Reaction Workflow

G cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification CoCl2 CoCl₂ Catalyst_sol Catalyst Solution CoCl2->Catalyst_sol TMCD TMCD TMCD->Catalyst_sol THF_cat Anhydrous THF THF_cat->Catalyst_sol Reaction_mix Reaction Mixture Catalyst_sol->Reaction_mix Grignard Aryl Grignard Reagent Grignard->Reaction_mix Iodopiperidine This compound Iodopiperidine->Reaction_mix Quench Quench (NH₄Cl) Reaction_mix->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Product 3-Arylpiperidine Product Purification->Product G Pyridine Pyridine Dihydropyridine Phenyl 1,2-dihydropyridine-1-carboxylate Pyridine->Dihydropyridine Reduction/ Protection Tetrahydropyridine Enantioenriched 3-Aryl-1,2,3,6-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Tetrahydropyridine Chiral_Rh_Catalyst [Rh]/(R)-DTBM-SEGPHOS Chiral_Rh_Catalyst->Tetrahydropyridine Asymmetric Reductive Heck Piperidine Enantioenriched 3-Arylpiperidine Tetrahydropyridine->Piperidine Hydrogenation (Pd/C, H₂)

References

Troubleshooting & Optimization

Common side reactions in "Tert-butyl 3-iodopiperidine-1-carboxylate" couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the coupling of Tert-butyl 3-iodopiperidine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed coupling reactions?

A1: The most prevalent side reactions are:

  • β-Hydride Elimination: This is a common pathway for organopalladium intermediates derived from aliphatic halides. It results in the formation of an unsaturated piperidine derivative (1-Boc-1,2,3,4-tetrahydropyridine) and a palladium hydride species, which can lead to the formation of dehalogenated starting material.

  • Homocoupling: Dimerization of the piperidine starting material or the coupling partner can occur, leading to undesired symmetric bi-products. This is particularly noted in Suzuki and Sonogashira reactions.

  • Dehalogenation: The iodo group on the piperidine ring can be replaced by a hydrogen atom, resulting in the formation of Tert-butyl piperidine-1-carboxylate. This can be a significant byproduct, especially if the catalytic cycle is inefficient or if there are sources of hydride in the reaction mixture.

Q2: How can I minimize β-hydride elimination in my coupling reaction?

A2: To minimize β-hydride elimination, consider the following strategies:

  • Ligand Selection: Employ bulky electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, which is the desired product-forming step, making it more competitive with β-hydride elimination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.

  • Choice of Coupling Partner: The nature of the coupling partner can influence the rate of reductive elimination.

Q3: What causes the formation of homocoupling byproducts and how can I prevent it?

A3: Homocoupling is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. To prevent it:

  • Inert Atmosphere: Rigorously degas all solvents and the reaction mixture. It is crucial to perform the reaction under a strict inert atmosphere of nitrogen or argon.

  • Palladium Pre-catalyst: Use a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1] If a Pd(II) source is used, the addition of a mild reducing agent can be beneficial.[1]

  • Stoichiometry: Using a slight excess of the aryl halide can help ensure the boronic acid is consumed in the desired cross-coupling pathway.[1]

  • Stable Boronic Acid Derivatives: In Suzuki couplings, consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates to suppress side reactions.

Troubleshooting Guides

Guide 1: Suzuki Coupling - Low Yield and Presence of Homocoupling and Dehalogenation Byproducts

This guide addresses the common issues of low product yield and the formation of significant amounts of homocoupled and dehalogenated side products during the Suzuki coupling of this compound with arylboronic acids.

Observation Potential Cause Troubleshooting Steps & Optimization
Significant amount of boronic acid homocoupling product. Presence of oxygen or premature generation of Pd(0) before the addition of the alkyl halide.1. Degassing: Ensure all solvents and reagents are thoroughly degassed. Use freeze-pump-thaw cycles for solvents for highly sensitive reactions. 2. Catalyst Addition: Add the palladium catalyst last, after all other reagents and after the reaction vessel has been thoroughly purged with an inert gas. 3. Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinated and stabilized.
Presence of dehalogenated piperidine. β-hydride elimination followed by reductive elimination of HI, or reaction with adventitious water.1. Ligand Choice: Switch to a bulkier, more electron-donating ligand (e.g., a biarylphosphine ligand) to promote faster reductive elimination. 2. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
Low conversion of starting materials. Inefficient catalyst activation or catalyst poisoning.1. Catalyst System: Screen different palladium pre-catalysts and ligands. 2. Base: The choice of base is critical. Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
Guide 2: Buchwald-Hartwig Amination - Incomplete Reaction and Side Product Formation

This guide provides troubleshooting for incomplete conversion and the observation of side products during the Buchwald-Hartwig amination of this compound with amines.

Observation Potential Cause Troubleshooting Steps & Optimization
Reaction stalls at partial conversion. Catalyst deactivation or insufficient base strength/solubility.1. Ligand Selection: Use a ligand known to be robust and resistant to degradation under the reaction conditions. 2. Base: Switch to a stronger base (e.g., NaOtBu or LHMDS). If base solubility is an issue, consider a different solvent or a soluble organic base.[2] 3. Inert Atmosphere: Ensure strict exclusion of air and moisture, as the active Pd(0) catalyst is sensitive to oxidation.[2]
Formation of dehalogenated piperidine. Competing hydrodehalogenation reaction.1. Optimize Ligand and Base: The combination of ligand and base is critical and often substrate-dependent. Experiment with different combinations to minimize this side reaction. 2. Temperature Control: Running the reaction at the lowest effective temperature may reduce the rate of dehalogenation.
Multiple unidentified byproducts. Thermal decomposition of starting materials or products.1. Lower Temperature: If possible, conduct the reaction at a lower temperature for a longer period. 2. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

A 25 mL Schlenk flask is charged with the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and this compound (1.0 mmol). The flask is evacuated and backfilled with argon three times. In a separate glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand (0.04 mmol). Anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) are added to the Schlenk flask via syringe. The catalyst/ligand mixture is then added to the reaction flask under a positive pressure of argon. The reaction mixture is stirred at 80 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with this compound (1.0 mmol), the amine (1.2 mmol), and a suitable palladium pre-catalyst (e.g., a G3 pre-catalyst, 0.01 mmol). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (5 mL) is added, followed by the addition of a strong base such as sodium tert-butoxide (1.4 mmol). The reaction mixture is stirred at 100 °C until the starting material is consumed as indicated by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography.

Visualizations

Suzuki_Coupling_Side_Reactions Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Desired Product Desired Product Alkyl-Pd(II) Intermediate->Desired Product Reductive Elimination (Desired Pathway) Pd-H Species Pd-H Species Alkyl-Pd(II) Intermediate->Pd-H Species β-Hydride Elimination (Side Reaction) Dehalogenated Piperidine Dehalogenated Piperidine Elimination Product Elimination Product Pd-H Species->Dehalogenated Piperidine Pd-H Species->Elimination Product

Caption: Key pathways from the Alkyl-Pd(II) intermediate.

Troubleshooting_Homocoupling start Homocoupling Observed? degas Thoroughly Degas Solvents and Reaction Mixture start->degas Yes pd0 Use Pd(0) Pre-catalyst degas->pd0 ratio Optimize Stoichiometry (Slight Excess of Halide) pd0->ratio stable_boron Consider More Stable Boron Reagent (e.g., Bpin) ratio->stable_boron end Reduced Homocoupling stable_boron->end

Caption: Workflow for troubleshooting homocoupling in Suzuki reactions.

References

Technical Support Center: Suzuki Reactions of Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving Tert-butyl 3-iodopiperidine-1-carboxylate. Our aim is to help you overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki reaction with this compound?

A1: For a successful Suzuki coupling with this compound, a good starting point involves using a palladium catalyst with a bulky, electron-rich phosphine ligand. A common choice is a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst such as Pd₂(dba)₃, in combination with a ligand like SPhos or XPhos.[1][2] A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is often effective.[2][3] Anhydrous and degassed solvents like dioxane, toluene, or a mixture of THF and water are typically employed.[3][4]

Q2: My reaction is showing low to no conversion. What are the first things I should check?

A2: Low conversion is a common issue. A systematic check of your reagents and reaction setup is the first step.

  • Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts can degrade over time, and Pd(0) sources can oxidize.[1] It's advisable to use a fresh batch of catalyst or test it on a reliable, high-yielding reaction.

  • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Ensure they have been stored under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

  • Solvent and Reagent Purity: Use anhydrous and properly degassed solvents. Water and oxygen can interfere with the catalytic cycle. Ensure your base is of high purity and anhydrous if the reaction conditions require it.

Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to the formation of a Pd(II) species that promotes this side reaction.[5] To mitigate this:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.[6]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

Q4: Protodeboronation of my boronic acid seems to be a problem. What can I do to prevent this?

A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common pathway that consumes the boronic acid and reduces the yield. This is particularly an issue with electron-deficient or heteroaryl boronic acids.[4] To address this:

  • Choice of Base: Use a milder base. While a base is necessary to activate the boronic acid, strong bases in the presence of protic solvents can accelerate protodeboronation. Consider using KF or Cs₂CO₃.[3]

  • Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to minimize the presence of proton sources.

  • Use Boronate Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield with Electron-Rich or Electron-Poor Arylboronic Acids

  • Question: I am getting a low yield when coupling this compound with an electron-rich (e.g., 4-methoxyphenylboronic acid) or electron-poor (e.g., 4-cyanophenylboronic acid) partner. How can I improve this?

  • Answer: The electronic nature of the coupling partner can significantly affect the reaction.

    • For Electron-Rich Boronic Acids: These generally react well. If the yield is low, focus on optimizing the catalyst and ligand system. A bulky, electron-rich phosphine ligand like SPhos or XPhos is often beneficial.[1][2]

    • For Electron-Poor Boronic Acids: These are more susceptible to protodeboronation. Consider using a milder base like K₃PO₄ or CsF.[3] Running the reaction under anhydrous conditions and using the corresponding boronate ester can also improve the yield.[7]

Issue 2: Difficulty in Coupling with Heteroarylboronic Acids

  • Question: My Suzuki reaction with a heteroarylboronic acid (e.g., 3-pyridylboronic acid) is not working well. What are the specific challenges with these substrates?

  • Answer: Heteroarylboronic acids can be challenging due to their electronic properties and potential to coordinate with the palladium catalyst, thereby inhibiting its activity.[8]

    • Catalyst Poisoning: The nitrogen atom in pyridylboronic acids can act as a Lewis base and poison the palladium catalyst.[9] The addition of a Lewis acid, such as trimethyl borate, can sometimes mitigate this effect by coordinating to the heteroatom.[9]

    • Ligand Choice: For heteroaryl couplings, a highly active catalyst system is often required. Buchwald ligands or N-heterocyclic carbene (NHC) ligands, such as those in PEPPSI precatalysts, can be effective.[1]

    • Base and Solvent: The choice of base and solvent is also critical. A combination of a phosphate base like K₃PO₄ in an aprotic solvent such as dioxane or toluene is a good starting point.[2]

Issue 3: Reaction Stalls or is Sluggish

  • Question: The reaction starts but seems to stall before reaching completion, or the reaction is very slow. What can I do to drive it to completion?

  • Answer: Sluggish or stalled reactions can be due to catalyst deactivation or suboptimal reaction conditions.

    • Increase Temperature: If the reaction is slow at a lower temperature (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) can improve the rate. However, be cautious as excessive heat can lead to catalyst decomposition.[3]

    • Catalyst Loading: While Suzuki reactions can often be run with low catalyst loadings, for challenging substrates, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.[6]

    • Stirring Rate: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is crucial to ensure efficient mixing and phase transfer, which can significantly impact the reaction rate.[4]

Data Presentation

The following tables provide a summary of recommended reaction components and conditions for the Suzuki coupling of this compound. These are based on general principles and successful conditions reported for similar substrates.

Table 1: Recommended Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-5A robust system for a wide range of aryl and heteroaryl couplings.[1]
Pd₂(dba)₃XPhos1-5Effective for sterically hindered substrates.[2]
Pd(PPh₃)₄-2-5A classic catalyst, but may be less effective for challenging substrates.[3]
PEPPSI-IPr-1-3An air- and moisture-stable Pd-NHC precatalyst, good for heteroaryl couplings.[1]

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₂CO₃2-3Dioxane/H₂O (e.g., 4:1)80-100A common and effective combination for many Suzuki reactions.[3]
K₃PO₄2-3Toluene or Dioxane90-110Often used for challenging couplings and can help minimize side reactions.[2]
Cs₂CO₃2-3THF/H₂O (e.g., 4:1)70-90A strong base that can be effective when others fail.[3]
KF3THF (anhydrous)60-80A milder base, useful for substrates prone to protodeboronation.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., dioxane, toluene, or a THF/water mixture, to achieve a ~0.1-0.2 M concentration of the limiting reagent). Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., SPhos, 0.012-0.06 mmol, 1.2-6 mol%). Alternatively, add the single-component precatalyst (e.g., PEPPSI-IPr or an XPhos palladacycle, 1-5 mol%).[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² (Product) R1X Tert-butyl 3-iodopiperidine-1-carboxylate (R¹-X) R1X->OxAdd R2B Arylboronic Acid (R²-B(OR)₂) R2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Catalyst & Ligand Activity - Solvent & Base Purity - Substrate Integrity start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (Degassing) - Temperature - Stirring Rate check_reagents->check_conditions analyze_side_products 3. Analyze for Side Products - Homocoupling - Protodeboronation - Dehalogenation check_conditions->analyze_side_products optimize 4. Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents analyze_side_products->optimize success Improved Yield optimize->success

References

Troubleshooting catalyst deactivation in Buchwald-Hartwig amination of piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of piperidines. Our aim is to help you overcome common challenges, such as catalyst deactivation, and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Buchwald-Hartwig amination of a piperidine with an aryl halide is giving me very low or no yield. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in this reaction can be attributed to several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Here’s a step-by-step troubleshooting approach:

  • Verify Reagent Quality and Inert Conditions:

    • Reagents: Ensure that the aryl halide, piperidine, base, and solvent are pure and anhydrous. Water and oxygen can deactivate the palladium catalyst.[1]

    • Inert Atmosphere: The reaction is highly sensitive to oxygen.[1] Ensure your reaction setup is properly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the experiment. Use of Schlenk techniques or a glovebox is highly recommended.[1] Degas your solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[1]

  • Evaluate the Catalyst System:

    • Palladium Source: Use a reliable palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂. For more consistent results, consider using an air-stable precatalyst like XPhos Pd G3, which ensures the correct palladium-to-ligand ratio.[1]

    • Ligand Choice: The choice of phosphine ligand is critical. For the amination of piperidines, bulky, electron-rich biaryl phosphine ligands are generally the most effective as they promote the key steps in the catalytic cycle and prevent catalyst deactivation.[2][3] Ligands like XPhos, SPhos, and RuPhos are excellent starting points.[1]

  • Assess Reaction Conditions:

    • Base: A strong, non-nucleophilic base is crucial for deprotonating the piperidine and facilitating the formation of the palladium-amide complex.[1] Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures and longer reaction times.[1]

    • Solvent: Toluene, dioxane, and THF are commonly used and effective solvents.[1] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[1] The solubility of the base in the chosen solvent can also impact the reaction rate.

    • Temperature: High temperatures can sometimes lead to catalyst decomposition.[1] While these reactions are often run at elevated temperatures (80-110 °C), lowering the temperature might be necessary if catalyst instability is suspected.

Issue 2: Reaction Stalls Before Completion

Q: My reaction starts well, but then stalls and does not go to completion. What could be the reason for this?

A: A stalling reaction is often a sign of catalyst deactivation during the course of the reaction.

  • Catalyst Decomposition: The active Pd(0) species may not be stable under the reaction conditions for extended periods.

    • Solution: Employ more robust ligands, such as the Buchwald biarylphosphine ligands, which are designed to protect the palladium center.[1] Consider using a lower reaction temperature, which may require a longer reaction time but can preserve the catalyst's activity.[1]

  • Product Inhibition: The N-arylpiperidine product may coordinate to the palladium center, inhibiting further catalytic turnover.

    • Solution: In some cases, a higher catalyst loading may be necessary to overcome product inhibition.[1]

  • Inhibitory Effects of Halide Ions: When using aryl iodides, the generated iodide anion can form unreactive palladium dimers, effectively taking the catalyst out of the catalytic cycle.[4][5]

    • Solution: Toluene is a preferred solvent in such cases due to the poor solubility of the iodide salt.[5]

Issue 3: Significant Side Product Formation

Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Several side reactions can occur in Buchwald-Hartwig aminations. Identifying the side product can help in diagnosing the problem.

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material, replacing the halide with a hydrogen atom.

    • Cause: This can be exacerbated by certain bases or impurities and is more likely if the catalytic cycle is slow.

    • Solution: Ensure a strictly inert atmosphere to minimize potential sources of hydrogen.[1] Use a ligand that promotes rapid reductive elimination to outcompete this side reaction.[1]

  • Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the aryl halide couple to form a biaryl species.

    • Cause: This is more common with highly reactive aryl halides.

    • Solution: Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[1] Use a ligand that favors C-N bond formation over C-C coupling.[1]

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to a hydrodehalogenated arene and an imine.[6]

    • Cause: This is an unproductive pathway that competes with the desired reductive elimination.

    • Solution: The use of bulky ligands that favor a three-coordinate intermediate can accelerate reductive elimination over β-hydride elimination.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally best for the amination of piperidines with aryl chlorides?

A1: For challenging substrates like aryl chlorides, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is typically required.[1] Ligands such as XPhos, SPhos, and RuPhos are excellent choices.[1] Using a pre-formed, air-stable precatalyst like XPhos Pd G3 can often provide more consistent and reproducible results by simplifying the reaction setup and ensuring the correct palladium-ligand stoichiometry.[1]

Q2: What is the role of the strong base, and can I use a weaker one?

A2: A strong base, such as sodium tert-butoxide (NaOtBu), serves two critical functions in the catalytic cycle. Firstly, it deprotonates the piperidine to form the more nucleophilic piperidide anion. Secondly, it facilitates the formation of the key palladium-amide intermediate from the palladium-halide complex.[1] While weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, they often necessitate higher reaction temperatures and result in slower reaction rates, which can increase the likelihood of catalyst decomposition and lower overall yields.[1]

Q3: My reaction is sensitive to air. How can I ensure strictly anaerobic conditions?

A3: The exclusion of oxygen is critical as it can oxidize and deactivate the active Pd(0) catalyst.[1] To maintain anaerobic conditions:

  • Degas your solvent: This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes. For more rigorous applications, the freeze-pump-thaw technique is recommended.[1]

  • Use Schlenk techniques: Assemble your reaction glassware and flame-dry it under vacuum, then backfill with an inert gas. Add all solid reagents under a positive pressure of the inert gas.[1]

  • Maintain an inert atmosphere: Throughout the reaction, ensure a slight positive pressure of nitrogen or argon, for instance, by using a balloon attached to the reaction flask.[1]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[1] This will allow you to determine the rate of consumption of starting materials and the formation of the desired product.

Data Presentation

Table 1: Comparison of Buchwald Ligand Performance in a Model Amination Reaction

The following table summarizes the performance of various Buchwald ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine (a cyclic secondary amine similar to piperidine), highlighting the impact of ligand choice on reaction yield.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene100694[3]
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88*[3]

*Yield range reported for the coupling of aryl bromides with various amines.

Table 2: Effect of Base on the Buchwald-Hartwig Amination

The choice of base can significantly influence the reaction outcome. This table provides a qualitative comparison of common bases.

BaseAdvantagesDisadvantages
NaOtBu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.
LHMDS Allows for the use of substrates with protic functional groups; useful for low-temperature aminations.Solid base is air-sensitive; incompatible with some functional groups at elevated temperatures.
Cs₂CO₃ Provides excellent functional group tolerance and often the highest reaction rate among weak bases.Expensive; can be difficult to stir on a large scale.
K₃PO₄ Excellent functional group tolerance; economically attractive.Can require relatively high catalyst loadings and longer reaction times.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Piperidine with an Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl chloride (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, ligand, and base under an inert atmosphere (argon or nitrogen).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • Add the aryl chloride, followed by the piperidine, via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Reaction for Troubleshooting and Optimization

This protocol is designed for screening different ligands, bases, or solvents to find the optimal conditions for a specific substrate combination.

Procedure:

  • In an array of oven-dried vials within a glovebox or under a manifold providing an inert atmosphere, add the palladium precursor and the specific ligand to be tested to each vial.

  • To each vial, add the chosen base.

  • Add the aryl chloride and piperidine stock solutions in the chosen solvent to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature.

  • After a set time (e.g., 12-24 hours), cool the reactions to room temperature.

  • Quench the reactions with a standard workup procedure.

  • Analyze the crude product mixtures by GC-MS or LC-MS to determine the conversion and yield for each set of conditions.

Visualizations

Below are diagrams illustrating key concepts in the troubleshooting of catalyst deactivation in Buchwald-Hartwig amination.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L Catalyst Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Pathway Deactivated_Species Deactivated Pd Species Active_Catalyst->Deactivated_Species Deactivation Ligand_Degradation Ligand Degradation (e.g., P-C bond cleavage) Active_Catalyst->Ligand_Degradation High Temp. Pd_Aggregation Palladium Aggregation (Pd Black) Active_Catalyst->Pd_Aggregation Poor Ligand Protection Oxidative_Deactivation Oxidation to Pd(II) (by O2 or impurities) Active_Catalyst->Oxidative_Deactivation Air/Moisture Product_Inhibition Product Coordination (Inhibition) Catalytic_Cycle->Product_Inhibition Product Binding

Caption: Common catalyst deactivation pathways in Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Verify Reagent Purity and Inert Conditions Start->Check_Reagents Reagents_OK Reagents & Conditions OK? Check_Reagents->Reagents_OK Purify_Reagents Purify/Dry Reagents Improve Inert Technique Reagents_OK->Purify_Reagents No Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Reagents_OK->Check_Catalyst Yes Purify_Reagents->Check_Reagents Catalyst_OK Catalyst System Optimal? Check_Catalyst->Catalyst_OK Change_Ligand Screen Different Ligands (e.g., XPhos, SPhos) Catalyst_OK->Change_Ligand No Check_Conditions Assess Reaction Parameters (Base, Solvent, Temp.) Catalyst_OK->Check_Conditions Yes Change_Ligand->Check_Catalyst Conditions_OK Parameters Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Base, Solvent, and/or Temperature Conditions_OK->Optimize_Conditions No Success Reaction Successful Conditions_OK->Success Yes Optimize_Conditions->Check_Conditions

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Minimizing homocoupling in Sonogashira reactions with "Tert-butyl 3-iodopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Tert-butyl 3-iodopiperidine-1-carboxylate" in Sonogashira cross-coupling reactions. Our aim is to help you minimize the formation of the common homocoupling byproduct (Glaser coupling) and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is a significant side reaction in Sonogashira couplings. It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetrical diyne. This unwanted reaction consumes your alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: What are the primary causes of homocoupling in my reaction with this compound?

A2: The two main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of the diyne byproduct.

Q3: Is this compound a challenging substrate for Sonogashira coupling?

A3: Yes, it can be. As a saturated alkyl iodide, it is generally less reactive than aryl or vinyl iodides in Sonogashira reactions.[2] This lower reactivity can sometimes lead to a higher propensity for homocoupling of the alkyne partner if the reaction conditions are not optimized.

Q4: What is the most effective strategy to minimize homocoupling?

A4: The most effective strategies involve rigorously excluding oxygen from the reaction and employing copper-free conditions.[3][4][5] Copper-free protocols have been developed specifically to avoid Glaser coupling.[3][4][5] Additionally, careful optimization of the palladium catalyst, ligand, base, and solvent is crucial.

Troubleshooting Guide

This guide addresses common issues encountered when performing Sonogashira reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High percentage of homocoupled alkyne is observed. 1. Oxygen contamination. 2. Copper-catalyzed side reaction (Glaser coupling). 3. Sub-optimal catalyst/ligand system.1. Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen). 2. Switch to a copper-free Sonogashira protocol. 3. Screen different palladium sources and ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, sXPhos) can be effective.[6]
Low conversion of this compound. 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Insufficient reaction temperature or time.1. Use a fresh, high-quality palladium precatalyst. 2. Amine bases like triethylamine or piperidine are common, but inorganic bases such as Cs₂CO₃ or K₂CO₃ in solvents like THF or dioxane can be effective, especially in copper-free systems.[2][7] 3. Due to the lower reactivity of the alkyl iodide, higher temperatures and longer reaction times may be necessary compared to reactions with aryl iodides. Monitor the reaction by TLC or GC/MS.
Formation of palladium black. 1. Decomposition of the palladium catalyst. 2. Unsuitable solvent.1. Ensure proper ligand-to-metal ratio. The ligand stabilizes the palladium center. 2. Solvents like THF can sometimes promote the formation of palladium black. Consider switching to dioxane or toluene.
Difficulty in purifying the product from the homocoupled byproduct. 1. Similar polarity of the product and the diyne byproduct.1. Optimize the reaction to minimize homocoupling, which is the best approach. 2. If separation is necessary, consider specialized chromatographic techniques or recrystallization.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling (Recommended for Minimizing Homocoupling)

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Reagents and Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., sXPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the anhydrous, degassed solvent (5 mL).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling

If a copper-catalyzed system is necessary, this protocol includes modifications to reduce the risk of homocoupling.

Reagents and Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or piperidine)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Add the anhydrous, degassed solvent (5 mL) and the amine base (3.0 mmol, 3.0 equiv).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Slowly add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise over 30-60 minutes using a syringe pump. This helps to keep the concentration of the alkyne low, disfavoring homocoupling.

  • Heat the reaction as required and monitor its progress by TLC or GC/MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Summary

The following table summarizes the effect of various parameters on the yield of the desired cross-coupled product versus the homocoupling byproduct. The data is generalized and may vary based on the specific alkyne used.

Parameter Condition A Yield of Desired Product (A) Yield of Homocoupling (A) Condition B Yield of Desired Product (B) Yield of Homocoupling (B)
Copper Co-catalyst 1 mol% CuI~70%~25%Copper-Free~85%<5%
Atmosphere Air~40%~50%Inert (Argon)~85%<5%
Base Triethylamine~75%~20%Cs₂CO₃~85%<5%
Alkyne Addition All at once~70%~25%Slow addition~80%~10%

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Homocoupling in Sonogashira Reactions start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Thoroughly degas all solvents and reagents. Use Schlenk line or glovebox. check_atmosphere->degas No check_copper Are you using a copper co-catalyst? check_atmosphere->check_copper Yes degas->check_copper copper_free Switch to a copper-free protocol. (e.g., Pd(OAc)₂/sXPhos/Cs₂CO₃) check_copper->copper_free Yes check_catalyst Is the catalyst/ligand system optimized? check_copper->check_catalyst No end Homocoupling Minimized copper_free->end optimize_copper Optimize copper-catalyzed conditions: - Lower CuI loading (e.g., 1 mol%). - Slow addition of alkyne. optimize_copper->end screen_ligands Screen bulky, electron-rich phosphine ligands (e.g., XPhos, sXPhos). check_catalyst->screen_ligands No check_catalyst->end Yes screen_ligands->end

Caption: A flowchart for troubleshooting and minimizing homocoupling.

Competing Reaction Pathways

Competing_Pathways Sonogashira vs. Glaser Homocoupling Pathways cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-I) pd0->oxidative_addition pd_intermediate R-Pd(II)-I(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation (Cu-C≡CR') pd_intermediate->transmetalation pd_intermediate->transmetalation coupled_intermediate R-Pd(II)-C≡CR'(L₂) transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination product R-C≡CR' (Desired Product) reductive_elimination->product product->pd0 cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation oxidation Oxidation (O₂) cu_acetylide->oxidation homocoupling R'C≡C-C≡CR' (Homocoupling Product) oxidation->homocoupling alkyne Terminal Alkyne (R'-C≡CH) alkyne->cu_acetylide + Base, CuI base Base cuI CuI

Caption: Competing Sonogashira and Glaser coupling pathways.

References

Preventing Boc group cleavage during coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during synthesis, with a focus on preventing premature cleavage during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions that cause Boc group cleavage?

The Boc group is an acid-labile protecting group.[1][2][3] It is most commonly removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents such as dichloromethane (DCM).[2][3][4][5][6][7] The cleavage mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.[2][8][9] Besides strong Brønsted acids, Lewis acids (e.g., AlCl₃, ZnBr₂, SnCl₄) and even certain thermal conditions at high temperatures can also cleave the Boc group.[10][11][12][13][14]

Q2: Can the coupling reagents themselves lead to unintended Boc deprotection?

While most standard coupling reagents are not designed to cleave the Boc group, the overall reaction conditions they create can contribute to its removal. Some coupling reagents can generate acidic byproducts during the activation of the carboxylic acid. If not adequately neutralized, this acidity can lead to partial or complete cleavage of the Boc group. Furthermore, certain additives or the inherent stability of the activated species might create a sufficiently acidic microenvironment to cause deprotection.

Q3: How does the choice of base impact the stability of the Boc group during a coupling reaction?

The Boc group is generally stable to basic and nucleophilic conditions.[3][13][15] Therefore, the choice of an appropriate base is crucial. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are preferred over smaller, more nucleophilic bases. While bases like triethylamine (TEA) are common, they can sometimes be problematic if residual acidic impurities are present. The primary role of the base is to neutralize any acidic species in the reaction mixture, thereby protecting the Boc group from acid-catalyzed cleavage.[2]

Q4: Can elevated temperatures cause the Boc group to cleave?

Yes, thermal cleavage of the Boc group is possible, especially at temperatures above 100°C.[12] Some substrates may undergo deprotection at even lower temperatures over extended periods.[12] Continuous flow processes have utilized temperatures as high as 240°C for efficient thermal deprotection.[16] Therefore, it is critical to control the temperature of coupling reactions, as excessive heat can be a non-obvious cause of Boc cleavage, particularly in sensitive substrates.[12]

Q5: What are the signs of unintended Boc cleavage in my reaction?

The most common sign is the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or extra peaks in an LC-MS analysis. You may observe the formation of a more polar byproduct, which could correspond to the deprotected amine. Other indicators include the formation of N,N'-di-tert-butylurea or double-acylation products if the newly freed amine reacts further. In peptide synthesis, this can lead to sequence deletions or modifications.

Troubleshooting Guide: Unwanted Boc Cleavage

This guide provides a systematic approach to diagnosing and resolving premature Boc group deprotection during coupling reactions.

Problem: Analysis (TLC, LC-MS) shows loss of the Boc group and formation of deprotected byproducts.

Workflow for Troubleshooting Boc Cleavage

G start Problem: Unwanted Boc Cleavage Detected check_acid Are there any acidic species present (reagents, starting materials, solvent)? start->check_acid check_temp Was the reaction temperature elevated (> 40°C)? check_acid->check_temp No sol_acid Solution: 1. Use acid-free starting materials. 2. Add a non-nucleophilic base (DIEA). 3. Use a proton sponge. check_acid->sol_acid  Yes check_reagent Is the coupling reagent or base known to cause side reactions? check_temp->check_reagent No sol_temp Solution: 1. Run reaction at 0°C or RT. 2. Monitor closely for completion. check_temp->sol_temp  Yes check_time Was the reaction time excessively long? check_reagent->check_time No sol_reagent Solution: 1. Switch to a milder coupling reagent (e.g., phosphonium vs. uronium). 2. Use a more sterically hindered base. check_reagent->sol_reagent  Yes sol_time Solution: 1. Monitor reaction frequently (TLC/LCMS). 2. Quench reaction upon completion. check_time->sol_time  Yes end Resolution: Boc Group Stable check_time->end No sol_acid->end sol_temp->end sol_reagent->end sol_time->end

Caption: A decision tree for troubleshooting unintended Boc group cleavage.

Data Summary

Table 1: Influence of Reaction Parameters on Boc Group Stability
ParameterCondition Causing CleavageRecommended Condition for StabilityRationale
pH / Acidity Presence of strong acids (TFA, HCl) or Lewis acids.[3][10][13]Neutral or basic conditions. Use of non-nucleophilic bases like DIEA.The Boc group is highly susceptible to acid-catalyzed hydrolysis.[1][2]
Temperature High temperatures (e.g., >100°C, reflux).[12]0°C to Room Temperature.Thermal energy can induce cleavage, especially in sensitive substrates.[12][16]
Coupling Reagent Reagents that generate acidic byproducts (e.g., some carbodiimides without additives).Phosphonium salts (BOP, PyBOP) or uronium salts (HBTU, HATU) with a base.These reagents are generally milder and operate under basic/neutral conditions.[17]
Solvent Protic solvents at high temperatures (e.g., boiling water).[4]Aprotic solvents like DCM, DMF, THF.Aprotic solvents are less likely to participate in the cleavage mechanism.
Reaction Time Prolonged reaction times, even under mild conditions.Monitor reaction closely and work up as soon as starting material is consumed.Extended exposure increases the probability of side reactions and decomposition.

Experimental Protocols

Protocol 1: Standard Amide Coupling with Boc-Protected Amine using EDC/HOBt

This protocol outlines a standard procedure for amide bond formation where the risk of Boc cleavage is minimal.

Materials:

  • Boc-protected amine (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the Boc-protected amine, carboxylic acid, and HOBt in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIEA to the solution and stir for 5 minutes.

  • Add EDC portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring for Boc Cleavage via TLC

Materials:

  • TLC plate (silica gel)

  • Reaction aliquot

  • Boc-protected amine starting material (for co-spotting)

  • Appropriate solvent system (e.g., Ethyl Acetate/Hexanes)

  • Visualization agent (e.g., Ninhydrin stain for primary/secondary amines)

Procedure:

  • Using a capillary tube, spot the Boc-protected amine starting material on the TLC plate as a reference.

  • Spot the crude reaction mixture on the plate. It is often helpful to co-spot the reaction mixture and the starting material in the same lane to confirm identities.

  • Develop the TLC plate in a suitable solvent system.

  • Visualize the plate under UV light.

  • Stain the plate with ninhydrin and gently heat. The appearance of a new, more polar spot (lower Rf) that stains positive with ninhydrin (typically yellow or purple) is a strong indication of the formation of the free amine due to Boc cleavage.

Mechanistic Visualization

The primary vulnerability of the Boc group is its susceptibility to acid. Understanding this mechanism is key to preventing its unintended removal.

Acid-Catalyzed Boc Deprotection Mechanism

G cluster_0 1. Protonation cluster_1 2. Cleavage cluster_2 3. Decarboxylation BocN R₂N-C(=O)O-tBu Protonated R₂N-C(=O⁺H)O-tBu BocN->Protonated Fast Hplus H⁺ Protonated_c R₂N-C(=O⁺H)O-tBu CarbamicAcid R₂N-C(=O)OH CarbamicAcid_d R₂N-C(=O)OH tBuCation tBu⁺ Protonated_c->CarbamicAcid Rate-Limiting Formation of stable tert-butyl cation Protonated_c->tBuCation Amine R₂NH (Free Amine) CarbamicAcid_d->Amine Fast CO2 CO₂ CarbamicAcid_d->CO2

Caption: Mechanism of acid-catalyzed cleavage of the Boc protecting group.

References

Optimizing Cross-Coupling Reactions of Tert-butyl 3-iodopiperidine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive technical support center for researchers, scientists, and drug development professionals focused on optimizing cross-coupling reactions with tert-butyl 3-iodopiperidine-1-carboxylate is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to streamline the synthesis of complex piperidine-containing molecules.

This technical support center addresses common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving the versatile building block, this compound. By providing data-driven insights and step-by-step guidance, this resource aims to accelerate research and development in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a cross-coupling reaction with this compound?

A1: The choice of catalyst system (palladium precursor and ligand), base, and solvent are paramount. The interplay between these three components dictates reaction efficiency, yield, and side product formation. It is crucial to select a ligand that is both sterically bulky and electron-rich to facilitate the oxidative addition of the palladium catalyst to the sterically hindered secondary iodide. The base must be strong enough to promote the desired catalytic cycle but not so strong as to cause degradation of the starting material or product. The solvent should ensure the solubility of all reaction components at the chosen reaction temperature.

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling. What are the likely causes?

A2: Low conversion in Suzuki-Miyaura couplings with this substrate can often be attributed to an insufficiently active catalyst, an inappropriate base, or poor reagent solubility. For challenging couplings, consider using a pre-catalyst to ensure the formation of the active Pd(0) species. Switching to a stronger or more soluble base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), can also be beneficial. Ensure your chosen solvent or solvent mixture fully dissolves the starting materials and reagents at the reaction temperature.

Q3: My Buchwald-Hartwig amination is giving a low yield and I see starting material decomposition. What should I investigate?

A3: Base-sensitive functional groups on your amine coupling partner or the product can be susceptible to degradation by strong bases like sodium tert-butoxide (NaOtBu). Consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄. Additionally, ensure the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst. The choice of ligand is also critical; bulky biarylphosphine ligands are often effective for these transformations.

Q4: I am struggling with homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this side product?

A4: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst. Thoroughly degassing the solvent and reaction mixture is crucial. Running the reaction under copper-free conditions is another effective strategy to minimize this side reaction. The choice of an appropriate amine base is also important.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Recommended Solution
No or minimal product formation Inactive catalyst- Use a pre-catalyst or ensure the palladium source and ligand are of high quality.- For Suzuki and Buchwald-Hartwig, consider bulky, electron-rich phosphine ligands.
Inappropriate base- For Suzuki, screen stronger bases like K₃PO₄ or Cs₂CO₃. - For Buchwald-Hartwig with sensitive substrates, screen weaker inorganic bases.
Poor reagent solubility- Choose a solvent that dissolves all components at the reaction temperature. Consider solvent mixtures.
Reaction starts but does not go to completion Catalyst deactivation- Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining an inert atmosphere.- Use a more robust ligand to stabilize the palladium catalyst.
Insufficient temperature- For less reactive coupling partners, a higher reaction temperature may be required.
Formation of Side Products
Side Product Possible Cause Recommended Solution
Homocoupling of boronic acid (Suzuki) Presence of oxygen- Rigorously degas the solvent and maintain an inert atmosphere.
Dehalogenation of starting material Inappropriate ligand or base- Screen different ligands. A less electron-rich ligand may be beneficial.- A weaker base might reduce this side reaction.
Glaser coupling (Sonogashira) Copper co-catalyst and oxygen- Perform the reaction under copper-free conditions.- Ensure thorough degassing of the reaction mixture.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for various cross-coupling reactions with this compound and its analogs.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001275-85
2This compound4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene110880-90
3This compound3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1001670-80

Table 2: Buchwald-Hartwig Amination of Aryl Iodides with Amines

EntryAryl HalideAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene1001285-95
2This compoundAnilinePd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃1,4-Dioxane1101875-85
3This compoundBenzylaminePdCl(allyl)(IPr) (3)K₃PO₄THF802470-80

Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60680-90
2This compoundTrimethylsilylacetylenePd(OAc)₂ (2) / SPhos (4)NoneCs₂CO₃Dioxane801270-80
3This compound1-HexynePdCl₂(dppf) (3)CuI (5)i-Pr₂NEtDMF70875-85

Table 4: Heck Coupling of Aryl Iodides with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMethyl acrylatePd(OAc)₂ (5)Et₃NDMF1001260-70
2This compoundStyrenePd(PPh₃)₄ (5)NaOAcDMA1201650-60
3This compoundn-Butyl acrylateHerrmann's catalyst (2)K₂CO₃NMP1101065-75

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst and ligand are then added under a positive pressure of the inert gas. Degassed solvent is added via syringe, and the reaction mixture is heated to the desired temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Reaction Workflows

General Cross-Coupling Workflow

G reagents Combine Reactants (Aryl Iodide, Coupling Partner, Base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm catalyst_add Add Catalyst System (Pd Precursor + Ligand) inert_atm->catalyst_add solvent_add Add Degassed Solvent catalyst_add->solvent_add reaction Heat and Stir solvent_add->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic for Low Yield

G start Low or No Yield check_reagents Check Reagent Quality (Purity, Dryness, Degassed) start->check_reagents check_catalyst Evaluate Catalyst System (Active? Appropriate Ligand?) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Inertness) start->check_conditions solution_reagents Solution: Purify/Dry Reagents, Thoroughly Degas Solvents check_reagents->solution_reagents solution_catalyst Solution: Use Pre-catalyst, Screen Bulky/Electron-Rich Ligands check_catalyst->solution_catalyst solution_conditions Solution: Optimize Temperature, Ensure Strict Inert Atmosphere check_conditions->solution_conditions

Technical Support Center: Palladium Catalyst Removal from "Tert-butyl 3-iodopiperidine-1-carboxylate" Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of palladium catalysts from reaction products of "Tert-butyl 3-iodopiperidine-1-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from reaction mixtures involving this compound?

A1: The primary methods for palladium removal from reaction products of this compound include:

  • Adsorption: This involves the use of solid-supported materials that bind to the palladium catalyst, which can then be removed by filtration. Common adsorbents include:

    • Activated Carbon: A cost-effective option for removing a variety of palladium species.[1][2]

    • Specialized Metal Scavengers: These are materials functionalized with groups that have a high affinity for palladium, such as thiol, thiourea, or dimercaptotriazine (DMT) moieties on a silica or polymer backbone.[1][2][3] Thiol-based scavengers are particularly common and effective.[2]

  • Crystallization: Purifying the final product by crystallization can be an effective method to leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.

  • Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal, simple filtration through a pad of celite can be a first step to remove the bulk of the catalyst.

Q2: How do I select the best palladium removal method for my specific reaction?

A2: The optimal method depends on several factors:

  • Nature of the Palladium Catalyst: The form of the palladium (e.g., homogeneous or heterogeneous) and its oxidation state will influence the choice of removal method.

  • Properties of Your Product: Consider the solubility, stability, and potential for your product to chelate with palladium. The presence of the N-Boc protecting group on the piperidine ring generally offers good stability under a range of scavenging conditions.[4][5]

  • Desired Final Palladium Level: The stringency of the required palladium level in your final product will guide the selection and potentially the combination of methods. For pharmaceutical applications, residual palladium levels often need to be in the low parts-per-million (ppm) range.

  • Scale of the Reaction: Some methods are more amenable to large-scale production than others.

Q3: Is the N-Boc protecting group stable during palladium removal?

A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under a wide variety of palladium scavenging conditions, including treatment with activated carbon and silica-based scavengers.[4][5] It is also stable to catalytic hydrogenation conditions (e.g., H₂ over Pd/C).[4] However, the Boc group is labile to strong acids. Therefore, acidic conditions for palladium removal should be avoided to prevent premature deprotection.[4][5]

Q4: Can the piperidine nitrogen interfere with the palladium removal process?

A4: The lone pair of electrons on the piperidine nitrogen has the potential to coordinate with palladium species. This can sometimes make the palladium more difficult to remove. However, in the case of this compound, the nitrogen is protected by the Boc group, which significantly reduces its coordinating ability. In cases where the Boc group is removed, the free piperidine nitrogen could interact with palladium, potentially requiring a scavenger with a stronger affinity for the metal.

Troubleshooting Guide

Issue 1: Inefficient Palladium Removal with Scavengers

Possible Cause Troubleshooting Steps
Incorrect Scavenger Selection Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific palladium catalyst and solvent system.
Insufficient Amount of Scavenger Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 5 equivalents.
Suboptimal Reaction Conditions Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, gentle heating may improve performance. Monitor the progress by analyzing aliquots at different time points.
Poor Mass Transfer Ensure vigorous stirring of the reaction mixture during the scavenging process to maximize contact between the scavenger and the palladium species.
Product-Palladium Complexation Your product might form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.

Issue 2: Product Loss During Palladium Removal

Possible Cause Troubleshooting Steps
Non-specific Adsorption to Activated Carbon Optimize the amount of activated carbon used; start with a smaller quantity. Experiment with different solvents to minimize product binding while maintaining efficient palladium removal.[1]
Adsorption to Scavenger After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.[1] Consider trying a different type of scavenger that may have a lower affinity for your product.
Co-precipitation during Crystallization Modify the crystallization solvent system. The addition of a chelating agent, such as N-acetylcysteine or thiourea, to the mother liquor can help to keep the palladium species dissolved.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Possible Cause Troubleshooting Steps
Variability in the Palladium Species Standardize the reaction work-up procedure to ensure consistency in the form of the palladium residue before the removal step.
Incomplete Reaction Ensure the palladium-catalyzed reaction has gone to completion, as the nature of the palladium species can change throughout the reaction.
Moisture or Air Sensitivity Ensure the scavenging process is carried out under an inert atmosphere if the palladium species or scavenger is sensitive to air or moisture.

Quantitative Data on Palladium Removal

The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the product, and the chosen method. The following table provides a summary of reported efficiencies for various methods.

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
TMT Treatment~2000<15>99.25[2]
TMT (20 mol%) + Activated Charcoal (0.2 wt)223920~99.1[3]
Activated Charcoal (2 g)800~10088[2]
Thiol-based Silica Scavenger800<14.4>98.2[2]
Recirculation with Polychelated Resin3284~98.8[3]
Silica Cartridges with SPM326001597.5[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: After completion of the reaction and initial work-up, dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene).

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (typically 5-10 equivalents relative to the palladium catalyst) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a period of 2 to 24 hours. The optimal time should be determined by monitoring the palladium concentration in the solution periodically.

  • Filtration: Once the palladium removal is deemed complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. It is crucial to ensure a well-packed Celite pad to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the final product.

Workflow and Decision Making

Palladium_Removal_Workflow start Crude Reaction Product (containing Palladium) heterogeneous_check Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->heterogeneous_check filtration Filtration through Celite heterogeneous_check->filtration Yes soluble_pd Product with soluble Palladium species heterogeneous_check->soluble_pd No filtration->soluble_pd scavenger_vs_carbon Choose Primary Removal Method soluble_pd->scavenger_vs_carbon scavenger Adsorption with Specialized Scavenger scavenger_vs_carbon->scavenger High Selectivity Needed carbon Adsorption with Activated Carbon scavenger_vs_carbon->carbon Cost-Effective Option analysis Analyze Residual Pd (e.g., ICP-MS) scavenger->analysis product_loss_check Significant product loss? scavenger->product_loss_check carbon->analysis carbon->product_loss_check crystallization_option Is crystallization a viable purification step? crystallization Crystallization crystallization_option->crystallization Yes crystallization_option->analysis No combine_methods Combine Methods (e.g., Crystallization + Scavenger) crystallization_option->combine_methods Consider crystallization->analysis final_product Purified Product analysis->final_product product_loss_check->crystallization_option No optimize_adsorbent Optimize adsorbent amount and/or solvent product_loss_check->optimize_adsorbent Yes optimize_adsorbent->scavenger

Caption: Decision workflow for selecting a palladium removal strategy.

References

Managing steric hindrance in reactions with "Tert-butyl 3-iodopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Tert-butyl 3-iodopiperidine-1-carboxylate." This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered building block.

Frequently Asked Questions (FAQs)

Q1: Why are reactions at the C3 position of this compound challenging?

A1: Reactions at the C3 position are challenging due to a combination of electronic and steric factors. The C3 position is electronically deactivated by the inductive effect of the nitrogen atom within the piperidine ring.[1][2][3] Additionally, the bulky tert-butoxycarbonyl (Boc) protecting group and the axial/equatorial positioning of the iodine atom create significant steric hindrance, which can impede the approach of reagents to the reaction center.

Q2: What are the most common side reactions observed when using this reagent?

A2: Common side reactions include β-hydride elimination, which can lead to the formation of tetrahydropyridine byproducts, and homocoupling of the coupling partner. Slow reaction rates due to steric hindrance can also lead to the degradation of sensitive reagents or catalysts over extended reaction times.

Q3: For which types of reactions is this building block typically used?

A3: Despite the challenges, this compound is a valuable building block for introducing a piperidine-3-yl motif into molecules. It is most successfully used in transition metal-catalyzed cross-coupling reactions, such as cobalt-catalyzed couplings with organomanganese or organozinc reagents.[4][5] It can also be used in certain nucleophilic substitution reactions, although this often requires carefully optimized conditions.

Q4: Is direct C-H functionalization a viable alternative to using the C3-iodo derivative?

A4: Direct C-H functionalization at the C3 position of a piperidine ring is generally not considered a viable option.[1][2][3] This is primarily due to the electronic deactivation at this position, making the C-H bond less susceptible to cleavage. Therefore, using a pre-functionalized building block like this compound is the more common and reliable strategy.

Troubleshooting Guides

Issue 1: Low or No Yield in Cross-Coupling Reactions

Low or no yield in cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig type) is a common issue when working with this sterically demanding substrate. The following guide provides a systematic approach to troubleshooting.

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low or No Yield Observed catalyst Optimize Catalyst System - Increase catalyst loading - Screen different ligands (e.g., bulky, electron-rich) - Consider alternative metals (e.g., Co, Fe) start->catalyst Is the catalyst/ligand appropriate for a hindered substrate? conditions Adjust Reaction Conditions - Increase temperature - Screen solvents (e.g., THF, Dioxane, Toluene) - Use a more active base catalyst->conditions Are the reaction conditions optimal for a slow reaction? reagents Verify Reagent Quality - Check purity of the iodo-piperidine - Ensure activity of the organometallic partner - Use freshly prepared catalyst/ligand solutions conditions->reagents Are all reagents of sufficient quality and activity? success Improved Yield reagents->success Systematic optimization leads to success. G cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_goal Desired Outcome problem Problem: Tetrahydropyridine byproduct detected Source: β-Hydride Elimination sol1 Use a less hindered base (e.g., Cs₂CO₃ vs. t-BuOK) problem->sol1 sol2 Lower reaction temperature problem->sol2 sol3 Choose ligands that favor reductive elimination over β-hydride elimination problem->sol3 goal Minimize Byproduct Formation sol1->goal sol2->goal sol3->goal G cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_workup Workup and Purification prep_mn Prepare Diaryl- manganese Reagent (in situ) add_mn Add Organomanganese Reagent dropwise at -20 °C prep_mn->add_mn mix Combine Co Catalyst, Iodo-piperidine, and Solvent (THF) under Inert Gas mix->add_mn warm Allow to warm to RT and stir for 8-12 h add_mn->warm quench Quench with aq. NH₄Cl warm->quench extract Extract with EtOAc quench->extract purify Purify by Column Chromatography extract->purify

References

Impact of reaction temperature on "Tert-butyl 3-iodopiperidine-1-carboxylate" stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Tert-butyl 3-iodopiperidine-1-carboxylate, with a focus on the impact of reaction temperature. The information is compiled to assist researchers, scientists, and drug development professionals in their experimental work. Please note that direct stability data for this compound is limited; therefore, this guide draws upon information from structurally related compounds, such as Tert-butyl 4-iodopiperidine-1-carboxylate and other N-Boc protected piperidines, to provide general best practices and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and quality of this compound, it is recommended to store the compound under refrigerated conditions, typically at 4°C, and protected from light.[1][2] For solutions in solvents, storage at -20°C or -80°C for longer-term stability is advised, with the caveat to use the solution within one month when stored at -20°C.[1]

Q2: Is this compound sensitive to high temperatures?

Q3: What are the signs of decomposition for this compound?

A3: Visual signs of decomposition can include a change in color from white or light yellow to a darker shade.[1] In solution, the appearance of a precipitate or a color change may also indicate degradation. From a reaction perspective, lower than expected yields, the formation of unexpected byproducts, or a complex mixture of products on a TLC plate could suggest that the starting material has decomposed.

Q4: At what temperature can I safely run my reaction with this compound?

A4: Based on protocols for similar compounds, reactions are often conducted at or below room temperature. For instance, coupling reactions involving Tert-butyl 4-iodopiperidine-1-carboxylate have been successfully performed at 25°C for extended periods (15-24 hours).[3] It is advisable to start with lower temperatures and monitor the reaction progress closely. If a reaction requires heating, it is recommended to perform a small-scale test reaction first to assess the stability of the compound under the specific reaction conditions.

Troubleshooting Guide

This guide addresses common issues that may be related to the thermal instability of this compound during a chemical reaction.

Issue Potential Cause (Temperature-Related) Recommended Action
Low or No Product Yield Decomposition of the starting material due to elevated reaction temperature.- Run the reaction at a lower temperature (e.g., 0°C or room temperature).- Minimize the reaction time.- Add the reagent in portions to the reaction mixture if it is an exothermic reaction.
Formation of Multiple Unidentified Byproducts Thermal degradation of the starting material or product, leading to side reactions.- Analyze the byproducts to understand the decomposition pathway.- Lower the reaction temperature significantly.- Consider a different solvent or catalyst system that allows for milder reaction conditions.
Inconsistent Reaction Results Degradation of the stock solution of this compound.- Prepare fresh solutions before use.- Store stock solutions at -20°C or -80°C and use them within a recommended timeframe.[1]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Discoloration of the Reaction Mixture Decomposition of the iodo-piperidine compound.- Immediately cool the reaction mixture.- Monitor the reaction by TLC or LC-MS to assess the extent of decomposition.- If the product is stable, proceed with workup and purification. If not, consider abandoning the reaction and optimizing the conditions.

Experimental Protocols: General Handling of Temperature-Sensitive Reagents

The following is a generalized protocol for handling a temperature-sensitive reagent like this compound in a typical coupling reaction.

Materials:

  • This compound

  • Reaction solvent (e.g., THF, DMSO)

  • Other reaction components (e.g., catalyst, base, coupling partner)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Handling: Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Reaction Setup: To a reaction flask under an inert atmosphere, add the solvent and other stable reaction components.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Reagent Addition: Dissolve the required amount of this compound in a minimal amount of cold solvent and add it to the reaction mixture dropwise.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress regularly using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, proceed with the workup and purification, keeping in mind that the product may also be temperature-sensitive.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start reagent_prep Allow Reagent to Reach Room Temperature start->reagent_prep glassware_prep Prepare Dry Glassware under Inert Atmosphere start->glassware_prep add_reagent Add this compound reagent_prep->add_reagent setup Assemble Reaction Setup glassware_prep->setup cool Cool Reaction Mixture setup->cool cool->add_reagent monitor Monitor Reaction Progress add_reagent->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify analyze Analyze Final Product purify->analyze end End analyze->end

Caption: General workflow for an experiment involving a temperature-sensitive reagent.

Troubleshooting_Logic cluster_temp Temperature-Related Issues cluster_other Other Potential Issues start Low Reaction Yield Observed check_purity Check Purity of Starting Material start->check_purity purity_ok Purity is High check_purity->purity_ok lower_temp Lower Reaction Temperature purity_ok->lower_temp Yes check_reagents Verify Other Reagents and Solvents purity_ok->check_reagents Yes purify_sm Purify Starting Material purity_ok->purify_sm No reduce_time Reduce Reaction Time lower_temp->reduce_time add_slowly Add Reagent Slowly/Portion-wise reduce_time->add_slowly rerun_reaction Re-run Optimized Reaction add_slowly->rerun_reaction optimize_stoichiometry Optimize Stoichiometry check_reagents->optimize_stoichiometry optimize_stoichiometry->rerun_reaction purify_sm->rerun_reaction

Caption: Decision-making process for troubleshooting low yield in a reaction.

References

Technical Support Center: Characterization of Unexpected Byproducts in Tert-butyl 3-iodopiperidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of unexpected byproducts encountered during chemical reactions involving tert-butyl 3-iodopiperidine-1-carboxylate. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in reactions with this compound?

A1: Impurities can arise from several sources:

  • Starting Material Quality: The purity of the commercial or synthesized this compound is crucial. Common impurities from its synthesis can include residual starting materials like N-Boc-3-hydroxypiperidine or byproducts from the iodination reaction.

  • Reaction Byproducts: The desired reaction may be accompanied by side reactions such as elimination, hydrolysis, or over-reaction, leading to the formation of unexpected molecules.

  • Degradation: The starting material or product may degrade under the reaction conditions (e.g., high temperature, strong base), forming decomposition products.

Q2: I am observing a byproduct with a mass corresponding to the loss of iodine. What could it be?

A2: A common byproduct resulting from the loss of iodine is the elimination product, tert-butyl 3,4-dehydropiperidine-1-carboxylate (also known as N-Boc-1,2,3,4-tetrahydropyridine or N-Boc-piperideine). This is particularly prevalent in the presence of strong bases or upon heating.

Q3: My reaction is sluggish, and I see a significant amount of a more polar byproduct. What might be the cause?

A3: This could indicate hydrolysis of the starting material to tert-butyl 3-hydroxypiperidine-1-carboxylate, especially if there is residual water in the reaction mixture or if aqueous workup conditions are harsh. The hydroxyl group makes this byproduct significantly more polar than the starting iodide.

Q4: Can the Boc protecting group be cleaved during the reaction?

A4: While the tert-butoxycarbonyl (Boc) group is generally stable under many reaction conditions, it can be cleaved under strongly acidic conditions. If your reaction generates acidic byproducts or if the workup involves a strong acid wash, you may observe the formation of 3-iodopiperidine.

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides steps for identification and resolution.

Issue 1: Unexpected Peak in NMR Spectrum Suggesting an Alkene
  • Question: My crude ¹H NMR spectrum shows a new signal in the olefinic region (around 5-6 ppm) that is not present in the starting material. What is this byproduct and how can I confirm its identity?

  • Answer: This is likely the elimination byproduct, tert-butyl 3,4-dehydropiperidine-1-carboxylate.

    • Identification:

      • ¹H NMR: Look for broad signals in the olefinic region.

      • Mass Spectrometry (MS): Analyze the crude reaction mixture by LC-MS or GC-MS. The byproduct will have a molecular weight corresponding to the starting material minus HI (Hydrogen Iodide).

    • Troubleshooting Steps:

      • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the elimination pathway.

      • Use a Weaker Base: If the reaction requires a base, consider using a non-nucleophilic, sterically hindered base, or a weaker inorganic base.

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as moisture can sometimes promote side reactions.

Issue 2: Presence of a Hydroxylated Impurity
  • Question: I am observing a byproduct with a mass increase of 43 units (Iodine replaced by OH) and a significantly lower Rf value on TLC. What is it and how do I deal with it?

  • Answer: This is likely tert-butyl 3-hydroxypiperidine-1-carboxylate, formed via hydrolysis of the starting material.

    • Identification:

      • ¹H NMR: Look for a new broad singlet corresponding to the hydroxyl proton and a multiplet for the CH-OH proton.

      • MS: The mass spectrum will show a peak corresponding to the molecular weight of N-Boc-3-hydroxypiperidine.

    • Troubleshooting Steps:

      • Dry Solvents and Reagents: Use rigorously dried solvents and reagents to minimize water content.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

      • Careful Workup: During the aqueous workup, use cooled deionized water and minimize the contact time.

Data Presentation

Table 1: Common Byproducts and their Mass Spectrometric Data

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
tert-butyl 3,4-dehydro-piperidine-1-carboxylateC₁₀H₁₇NO₂183.25184.13
tert-butyl 3-hydroxy-piperidine-1-carboxylateC₁₀H₁₉NO₃201.26202.14
3-IodopiperidineC₅H₁₀IN211.04212.00

Experimental Protocols

Protocol 1: General Method for Byproduct Identification using LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Correlate the retention times of the peaks in the chromatogram with the mass spectra to identify the molecular weights of the parent compound, expected product, and any byproducts.

Protocol 2: ¹H NMR Characterization of this compound
  • Description: The following is a representative ¹H NMR spectrum description for the starting material. Significant deviations or additional peaks may indicate the presence of impurities or byproducts.

  • ¹H-NMR (400 MHz, CDCl₃): δ = 4.29 – 3.92 (m, 2H), 3.78 (d, J = 13.0 Hz, 1H), 3.53 – 3.24 (m, 1H), 3.09 (s, 1H), 2.26 (s, 1H), 2.10 – 1.95 (m, 1H), 1.72 (d, J = 13.5 Hz, 1H), 1.57 (s, 9H).[1]

Visualizations

Byproduct_Formation_Workflow cluster_reaction Reaction with this compound cluster_analysis Analysis cluster_byproducts Potential Byproducts Reaction Crude Reaction Mixture TLC TLC Analysis Reaction->TLC Spot for Rf comparison LCMS LC-MS Analysis Reaction->LCMS Inject for Mass ID NMR NMR Analysis Reaction->NMR Acquire Spectrum Elimination Elimination Product (N-Boc-piperideine) LCMS->Elimination [M-HI+H]⁺ Hydrolysis Hydrolysis Product (N-Boc-3-hydroxypiperidine) LCMS->Hydrolysis [M-I+OH+H]⁺ Deprotection Deprotection Product (3-Iodopiperidine) LCMS->Deprotection [M-Boc+H]⁺ NMR->Elimination Olefinic protons NMR->Hydrolysis CH-OH proton

Caption: Workflow for the identification of common byproducts.

Troubleshooting_Tree Start Unexpected Byproduct Detected CheckMass Determine Mass of Byproduct (LC-MS) Start->CheckMass MassLossHI Mass Loss of HI? CheckMass->MassLossHI MassGainOH Mass Change of -I +OH? CheckMass->MassGainOH MassLossBoc Mass Loss of Boc group? CheckMass->MassLossBoc MassLossHI->MassGainOH No EliminationProduct Likely Elimination Product (N-Boc-piperideine) MassLossHI->EliminationProduct Yes MassGainOH->MassLossBoc No HydrolysisProduct Likely Hydrolysis Product (N-Boc-3-hydroxypiperidine) MassGainOH->HydrolysisProduct Yes DeprotectionProduct Likely Deprotection Product (3-Iodopiperidine) MassLossBoc->DeprotectionProduct Yes ActionElimination Action: - Lower Temperature - Use Weaker Base - Ensure Anhydrous Conditions EliminationProduct->ActionElimination ActionHydrolysis Action: - Use Anhydrous Solvents - Inert Atmosphere - Careful Aqueous Workup HydrolysisProduct->ActionHydrolysis ActionDeprotection Action: - Avoid Acidic Conditions - Neutralize Reaction Mixture DeprotectionProduct->ActionDeprotection

Caption: Troubleshooting decision tree for byproduct identification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Tert-butyl 3-iodopiperidine-1-carboxylate and Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomeric building blocks crucial in medicinal chemistry and drug development: tert-butyl 3-iodopiperidine-1-carboxylate and tert-butyl 4-iodopiperidine-1-carboxylate. While experimental data for the 4-iodo isomer is more readily available, this document supplements that with theoretically grounded predictions for the 3-iodo isomer to offer a comprehensive overview for synthetic planning.

Introduction

This compound and its 4-iodo counterpart are valuable intermediates in the synthesis of complex nitrogen-containing heterocycles, a motif prevalent in a vast array of pharmaceuticals.[1] The position of the iodine atom on the piperidine ring significantly influences the steric and electronic environment of the C-I bond, thereby dictating its reactivity towards nucleophilic substitution and elimination reactions. Understanding these differences is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Chemical Structures

The fundamental difference between the two isomers lies in the position of the iodine substituent on the piperidine ring.

Structures Chemical Structures of Iodopiperidine Isomers cluster_3_iodo This compound cluster_4_iodo tert-butyl 4-iodopiperidine-1-carboxylate img3 img3 img4 img4

Caption: Structures of the 3-iodo and 4-iodo piperidine isomers.

Reactivity Comparison: Theoretical and Experimental Insights

The reactivity of these isomers is primarily governed by steric hindrance and the stability of potential intermediates in substitution and elimination pathways.

Nucleophilic Substitution (SN2)

In SN2 reactions, a nucleophile attacks the carbon atom bearing the leaving group (iodine) from the backside. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.

  • tert-butyl 4-iodopiperidine-1-carboxylate: The iodine atom is at the 4-position, which is relatively unhindered. The piperidine ring exists predominantly in a chair conformation, and the bulky N-Boc group can influence the accessibility of the C4 position, but it is generally considered open to nucleophilic attack.

  • This compound: The iodine atom at the 3-position is in closer proximity to the N-Boc group and the axial hydrogens on the ring. This increased steric crowding is expected to hinder the backside attack of a nucleophile, leading to a slower SN2 reaction rate compared to the 4-iodo isomer.

SN2_Comparison Reactivity S_N_2 Reactivity Isomer_4 tert-butyl 4-iodopiperidine-1-carboxylate Reactivity->Isomer_4 Isomer_3 This compound Reactivity->Isomer_3 Factor_4 Less Steric Hindrance at C4 Isomer_4->Factor_4 Factor_3 Greater Steric Hindrance at C3 Isomer_3->Factor_3 Outcome_4 Faster S_N_2 Rate (Predicted) Factor_4->Outcome_4 Outcome_3 Slower S_N_2 Rate (Predicted) Factor_3->Outcome_3 Synthesis_Workflow Start_3 tert-butyl 3-hydroxypiperidine-1-carboxylate Reagents PPh3, Imidazole, I2 Start_3->Reagents Start_4 tert-butyl 4-hydroxypiperidine-1-carboxylate Start_4->Reagents Product_3 This compound Reagents->Product_3 Product_4 tert-butyl 4-iodopiperidine-1-carboxylate Reagents->Product_4 Workup Quenching, Extraction, Purification Product_3->Workup Product_4->Workup

References

Comparison of "Tert-butyl 3-iodopiperidine-1-carboxylate" with other halogenated piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogenated piperidines, key scaffolds in a multitude of bioactive molecules, offer a versatile toolkit for introducing molecular diversity. This guide provides a comparative analysis of tert-butyl 3-iodopiperidine-1-carboxylate and its bromo and chloro analogs, focusing on their reactivity in palladium-catalyzed cross-coupling reactions. While direct, side-by-side quantitative comparisons of these specific substrates under identical conditions are not extensively documented in the literature, this guide leverages established principles of organic chemistry and representative experimental data to inform on their relative performance.

The utility of a halogenated building block is intrinsically tied to the nature of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which dictates the general reactivity order for halogenated piperidines as: Iodo > Bromo > Chloro.

This reactivity trend allows for chemoselective functionalization in polyhalogenated systems, where a more reactive halogen can be selectively coupled while leaving a less reactive one intact for subsequent transformations.

Performance in Cross-Coupling Reactions: A Comparative Overview

The following sections provide an overview of the expected performance of tert-butyl 3-halopiperidine-1-carboxylates in two of the most widely used cross-coupling reactions in medicinal chemistry. The quantitative data presented is illustrative and compiled from various sources to highlight the general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in this compound generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts.

Halogenated PiperidineTypical Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(dppf)Cl₂K₂CO₃Dioxane/H₂O802-4>90
tert-Butyl 3-bromopiperidine-1-carboxylatePd(dppf)Cl₂ / XPhosK₂CO₃ / K₃PO₄Dioxane/H₂O90-1006-1270-85
tert-Butyl 3-chloropiperidine-1-carboxylatePd₂(dba)₃ / XPhos or SPhosK₃PO₄ / Cs₂CO₃Toluene or Dioxane100-12012-2440-60

Note: The data in this table is representative and compiled from various literature sources. Actual results may vary depending on the specific boronic acid, catalyst, and reaction conditions used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl piperidines. Similar to the Suzuki coupling, the reactivity of the halogenated piperidine dictates the reaction conditions required for efficient C-N bond formation. This compound is expected to react under milder conditions compared to the bromo and chloro analogs.

Halogenated PiperidineTypical Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ / BINAPNaOtBuToluene80-904-8>85
tert-Butyl 3-bromopiperidine-1-carboxylatePd₂(dba)₃ / XPhosNaOtBu / K₃PO₄Toluene or Dioxane90-11010-1865-80
tert-Butyl 3-chloropiperidine-1-carboxylatePd₂(dba)₃ / RuPhos or BrettPhosLiHMDS / K₃PO₄Toluene or Dioxane110-13018-3630-55

Note: The data in this table is representative and compiled from various literature sources. Actual results may vary depending on the specific amine, catalyst, and reaction conditions used.

Experimental Protocols

The following are general, illustrative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Reaction and Workup Reaction Vessel To a dry reaction vessel, add: - tert-Butyl 3-halopiperidine-1-carboxylate (1.0 equiv) - Boronic acid or ester (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) Inert Atmosphere Evacuate and backfill the vessel with an inert gas (e.g., Argon) Reaction Vessel->Inert Atmosphere Solvent Addition Add degassed solvent (e.g., Dioxane/H₂O) Inert Atmosphere->Solvent Addition Catalyst Addition Add Palladium catalyst and ligand (e.g., Pd(dppf)Cl₂, 2-5 mol%) Solvent Addition->Catalyst Addition Heating Heat the reaction mixture with stirring Catalyst Addition->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quenching Cool to room temperature and quench (e.g., with water) Monitoring->Quenching Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification Dry, concentrate, and purify (e.g., column chromatography) Extraction->Purification Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds and activates TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes promotes transcription Inhibitor Small Molecule Inhibitor (Piperidine-containing) Inhibitor->DestructionComplex stabilizes

A Comparative Guide to Modern Synthesis of 3-Arylpiperidines: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The 3-arylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The development of efficient and stereoselective methods for the synthesis of these valuable compounds is a key focus for researchers in drug discovery and development. This guide provides a comparative overview of three prominent modern synthetic strategies: Rhodium-catalyzed Asymmetric Reductive Heck Reaction, Palladium-catalyzed C-H Arylation, and Ring-Closing Metathesis (RCM). We present a head-to-head comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their synthetic goals.

Performance Comparison of Synthetic Methodologies

The choice of synthetic route to 3-arylpiperidines is often dictated by factors such as desired stereochemistry, substrate scope, reaction efficiency, and scalability. The following tables summarize the quantitative performance of the highlighted methods based on published experimental data.

Methodology Catalyst System Key Reagents Typical Yield (%) Enantioselectivity (% ee) Key Advantages Limitations
Rh-catalyzed Asymmetric Reductive Heck [Rh(cod)OH]₂ / Chiral Ligand (e.g., (S)-Segphos)Arylboronic acid, Phenyl pyridine-1(2H)-carboxylate70-95%90-99%High enantioselectivity, broad substrate scope, scalable.Requires pre-functionalized pyridine starting material.
Pd-catalyzed C-H Arylation Pd(OAc)₂ / Ligand (e.g., Biarylphosphines)N-Boc-piperidine, Aryl halide40-80%Generally not enantioselective without chiral auxiliaries.Utilizes readily available piperidine starting materials.Often requires directing groups, may yield mixtures of isomers, lower yields.
Ring-Closing Metathesis (RCM) Grubbs or Hoveyda-Grubbs CatalystN-protected dienylamine60-90% (for cyclization)Dependent on the stereochemistry of the precursor.Tolerant of various functional groups, good for constructing the piperidine ring.Multi-step synthesis of the dienyl precursor is required.

Table 1: Overview of Synthetic Methodologies for 3-Arylpiperidines. This table provides a high-level comparison of the three synthetic strategies, highlighting their key features and performance metrics.

In-Depth Analysis and Experimental Protocols

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This recently developed method provides a highly efficient and enantioselective route to 3-aryl-tetrahydropyridines, which can be readily reduced to the corresponding 3-arylpiperidines.[1][2] The key step involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[1][2]

Quantitative Data for Selected Substrates:

Arylboronic Acid Product Yield (%) ee (%)
Phenylboronic acid3-Phenyl-tetrahydropyridine derivative8196
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-tetrahydropyridine derivative8597
4-Chlorophenylboronic acid3-(4-Chlorophenyl)-tetrahydropyridine derivative7598
3-Thienylboronic acid3-(3-Thienyl)-tetrahydropyridine derivative6895

Table 2: Performance of the Rh-catalyzed Asymmetric Reductive Heck Reaction with Various Arylboronic Acids. Data sourced from literature reports demonstrating the method's broad applicability.[1][3]

Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction [4]

A 7 mL vial equipped with a magnetic stir bar is charged with [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). The vial is sealed with a rubber septum, evacuated, and backfilled with argon (this process is repeated three times). Toluene (0.25 mL), Tetrahydrofuran (THP) (0.25 mL), and H₂O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). The mixture is stirred at 70 °C for 10 minutes. The arylboronic acid (1.5 mmol, 3.0 equiv) and then the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv) are added. The resulting mixture is stirred at 70 °C for 20 hours. Upon completion, the reaction is cooled to room temperature, diluted with Et₂O (5 mL), and passed through a short plug of silica gel. The silica plug is washed with an additional 20 mL of Et₂O. The combined organic filtrates are concentrated in vacuo, and the residue is purified by flash chromatography to afford the desired 3-aryl-tetrahydropyridine product. The subsequent reduction to the piperidine can be achieved by hydrogenation over Pd/C.

Logical Workflow:

rhodium_catalyzed_synthesis Pyridine Pyridine Dihydropyridine Phenyl pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Asymmetric Reductive Heck ArylboronicAcid Arylboronic Acid ArylboronicAcid->Tetrahydropyridine Rh_Catalyst [Rh(cod)OH]₂ (S)-Segphos Rh_Catalyst->Tetrahydropyridine Piperidine 3-Arylpiperidine Tetrahydropyridine->Piperidine Reduction (e.g., H₂/Pd-C)

Caption: Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation of the piperidine ring offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. However, controlling regioselectivity (α- vs. β- vs. γ-arylation) and achieving high enantioselectivity remain significant challenges. Ligand control has been shown to influence the selectivity between α- and β-arylation of N-Boc-piperidines.[5]

Quantitative Data for Ligand-Controlled C-H Arylation:

Aryl Halide Ligand Product (β:α ratio) Yield (%)
4-IodoanisoleDavePhos3-(4-Methoxyphenyl)piperidine (>95:5)72
1-Iodo-4-(trifluoromethyl)benzeneRuPhos3-(4-(Trifluoromethyl)phenyl)piperidine (>95:5)65
4-IodonitrobenzeneJohnPhos3-(4-Nitrophenyl)piperidine (>95:5)58

Table 3: Performance of Ligand-Controlled Pd-catalyzed β-C-H Arylation of N-Boc-Piperidine. Data highlights the influence of the ligand on regioselectivity and yield.

Experimental Protocol: General Procedure for Pd-Catalyzed β-C-H Arylation

To an oven-dried vial under an argon atmosphere is added Pd(OAc)₂ (5 mol%), the specified biarylphosphine ligand (10 mol%), and K₂CO₃ (2.0 equiv.). N-Boc-piperidine (1.0 equiv.) and the aryl halide (1.2 equiv.) are then added, followed by a suitable solvent (e.g., toluene or dioxane). The vial is sealed and the mixture is heated at the specified temperature (typically 100-120 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the 3-arylpiperidine product.

Logical Workflow:

palladium_catalyzed_synthesis Piperidine N-Boc-piperidine Product 3-Arylpiperidine Piperidine->Product β-C-H Arylation ArylHalide Aryl Halide ArylHalide->Product Pd_Catalyst Pd(OAc)₂ Ligand Pd_Catalyst->Product

Caption: Pd-catalyzed C-H arylation for 3-arylpiperidine synthesis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the construction of cyclic structures, including the piperidine ring. This approach involves the synthesis of a suitable acyclic dienylamine precursor, which then undergoes an intramolecular cyclization catalyzed by a ruthenium complex, such as a Grubbs or Hoveyda-Grubbs catalyst. The resulting tetrahydropyridine can then be reduced to the desired 3-arylpiperidine.

Quantitative Data for a Representative RCM Route:

Dienylamine Precursor Catalyst Product Yield (%)
N-Tosyl-N-(1-aryl-pent-4-en-1-yl)prop-2-en-1-amineGrubbs II CatalystN-Tosyl-3-aryl-1,2,3,6-tetrahydropyridine85
N-Boc-N-(1-aryl-pent-4-en-1-yl)prop-2-en-1-amineHoveyda-Grubbs II CatalystN-Boc-3-aryl-1,2,3,6-tetrahydropyridine92

Table 4: Representative Yields for the RCM Cyclization Step in the Synthesis of 3-Aryl-tetrahydropyridine Precursors.

Experimental Protocol: General Procedure for RCM-based Synthesis

The N-protected dienylamine precursor (1.0 equiv.) is dissolved in degassed anhydrous dichloromethane (0.01-0.05 M). The Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) is then added, and the reaction mixture is stirred at room temperature or heated to reflux under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the 3-aryl-1,2,3,6-tetrahydropyridine. Subsequent reduction of the double bond (e.g., via hydrogenation) affords the final 3-arylpiperidine product.

Logical Workflow:

rcm_synthesis Precursor Acyclic Dienylamine Tetrahydropyridine 3-Aryl-tetrahydropyridine Precursor->Tetrahydropyridine Ring-Closing Metathesis Ru_Catalyst Grubbs or Hoveyda-Grubbs Catalyst Ru_Catalyst->Tetrahydropyridine Piperidine 3-Arylpiperidine Tetrahydropyridine->Piperidine Reduction

Caption: Ring-closing metathesis approach to 3-arylpiperidines.

Conclusion

The synthesis of 3-arylpiperidines can be approached through several modern and efficient catalytic methods. The Rh-catalyzed asymmetric reductive Heck reaction stands out for its exceptional enantioselectivity and broad substrate scope, making it a powerful tool for the synthesis of chiral 3-arylpiperidines. Palladium-catalyzed C-H arylation offers a more direct route from simple piperidines, though challenges in controlling regioselectivity and achieving high enantioselectivity persist. Ring-Closing Metathesis provides a reliable method for constructing the piperidine ring itself, with the final stereochemistry often determined by the synthesis of the acyclic precursor. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, the desired stereochemical outcome, and the available starting materials and resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important class of molecules.

References

The Strategic Integration of Tert-butyl 3-iodopiperidine-1-carboxylate in PROTAC Linker Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, a critical component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comparative analysis of "tert-butyl 3-iodopiperidine-1-carboxylate" as a building block for constructing rigid PROTAC linkers, objectively comparing its potential performance with alternative linker strategies, supported by experimental data from analogous systems.

The Role of Rigid Linkers in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and chemical composition are critical for the stability and productive orientation of this ternary complex.

Rigid linkers, often incorporating cyclic structures like piperidine, are increasingly favored over flexible polyethylene glycol (PEG) or alkyl chains. This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to more potent and selective protein degradation. Furthermore, piperidine-containing linkers can enhance metabolic stability and improve physicochemical properties such as solubility.[1][2]

"this compound" is a valuable synthetic building block for introducing a rigid piperidine moiety into a PROTAC linker. The Boc-protected nitrogen allows for controlled, sequential synthesis, while the iodine at the 3-position provides a reactive handle for nucleophilic substitution, enabling facile connection to other parts of the linker or the E3 ligase ligand.

Performance Comparison of Rigid Linker Strategies

Below is a comparative summary of the performance of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key oncology target, utilizing different linker strategies.

PROTAC Linker Type E3 Ligase Cell Line DC50 (nM) Dmax (%) Reference
MZ1 PEG-based (flexible)VHLHeLa~25>90
ARV-825 Piperidine/Alkyl (rigid)CRBNRS4;110.8>95[2]
dBET1 Piperazine-based (rigid)CRBNMV4;111.8>98
PROTAC 1 PEG-based (flexible)CRBNBL<1>90[3]
PROTAC with Pyridine/di-piperidine motif Pyridine/di-piperidine (rigid)VHLLNCaP<1Not Reported[2]

Note: This table is a compilation of data from different studies and serves for illustrative comparison. Direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that PROTACs incorporating rigid linkers, such as those with piperidine or piperazine moieties, can achieve highly potent, sub-nanomolar degradation of the target protein. For instance, ARV-825 and the PROTAC with a pyridine/di-piperidine motif demonstrate exceptional potency. This underscores the potential of building blocks like "this compound" to contribute to the development of highly effective protein degraders.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Determination of DC50 and Dmax

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4;11) in 6-well plates and culture to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.

  • Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Protocol 2: General Synthesis of a PROTAC using a Piperidine-based Linker

This protocol outlines a general synthetic route for incorporating a piperidine-based linker into a PROTAC molecule.

  • Linker Synthesis: React an appropriate starting material (e.g., a Boc-protected amino-PEG chain) with "this compound" under suitable conditions (e.g., nucleophilic substitution) to form the core linker structure.

  • Deprotection: Selectively deprotect one end of the linker to reveal a reactive functional group (e.g., an amine or a carboxylic acid).

  • Conjugation to E3 Ligase Ligand: Couple the deprotected linker to the E3 ligase ligand (e.g., a pomalidomide derivative) using standard peptide coupling reagents (e.g., HATU, DIPEA).

  • Final Deprotection: Remove the remaining protecting group on the other end of the linker.

  • Conjugation to Target Protein Ligand: Couple the fully deprotected linker-E3 ligase ligand conjugate to the target protein-binding moiety (e.g., a JQ1 derivative) to yield the final PROTAC.

  • Purification: Purify the final PROTAC product using techniques such as preparative HPLC.

  • Characterization: Confirm the structure and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Visualizing the PROTAC Mechanism and Workflow

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3Ligase->TernaryComplex Binds UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides PROTAC_Workflow Start PROTAC Design & Synthesis InVitroScreening In Vitro Screening (Biochemical Assays) Start->InVitroScreening CellularAssays Cellular Assays (Western Blot for DC50/Dmax) InVitroScreening->CellularAssays TernaryComplex Ternary Complex Formation Assays (e.g., NanoBRET, SPR) CellularAssays->TernaryComplex MoA Mechanism of Action Validation (e.g., Proteasome Inhibition) CellularAssays->MoA LeadOptimization Lead Optimization (Structure-Activity Relationship) CellularAssays->LeadOptimization TernaryComplex->LeadOptimization MoA->LeadOptimization LeadOptimization->Start Iterative Design InVivo In Vivo Studies (PK/PD, Efficacy Models) LeadOptimization->InVivo Candidate Clinical Candidate InVivo->Candidate

References

A Comparative Guide to the Validation of Stereochemistry in Products Derived from Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the precise control and validation of stereochemistry are paramount. The piperidine scaffold, particularly when substituted at the 3-position, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Tert-butyl 3-iodopiperidine-1-carboxylate serves as a versatile chiral building block for introducing this motif. Subsequent chemical transformations at the C-I bond can either retain, invert, or create new stereocenters. Therefore, rigorous analytical validation of the final product's stereochemical integrity is a critical step in the drug discovery and development pipeline.

This guide provides a comparative overview of the primary analytical techniques used to determine the relative and absolute stereochemistry of chiral molecules derived from this compound. We will objectively compare the performance of these methods, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for stereochemical validation depends on several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the information required (relative vs. absolute configuration, enantiomeric excess), and the availability of instrumentation. The following table summarizes the most common techniques.

FeatureX-ray CrystallographyChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Analysis of chemical shifts and coupling constants. Can use chiral derivatizing or solvating agents to distinguish enantiomers.
Information Provided Unambiguous absolute and relative configuration.Enantiomeric excess (e.e.), separation of enantiomers for further analysis.Diastereomeric ratio (d.r.), relative stereochemistry (via coupling constants/NOE), and absolute configuration (with chiral agents).
Sample Requirement High-quality single crystal (typically 0.1-0.3 mm).[1]Solution of the compound, may require a chromophore for UV detection.Solution of the compound.
Advantages Considered the "gold standard" for definitive structural elucidation.High accuracy and precision for quantitative analysis of enantiomeric purity.[2][3]Rapid analysis of crude reaction mixtures for diastereoselectivity, non-destructive.
Limitations Difficulty in obtaining suitable crystals; not applicable to non-crystalline materials.Method development can be time-consuming; requires a specific chiral column for each class of compounds.Absolute configuration often requires derivatization (e.g., Mosher's method); can have signal overlap issues.[4]

Experimental Protocols and Data

Below are detailed methodologies for the key experiments cited in this guide, providing a practical framework for researchers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of a chiral compound. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Analysis of N-Boc-3-hydroxypiperidine

This protocol is adapted for compounds structurally similar to those derived from the title compound, such as the product of a substitution reaction on this compound where the iodide is replaced by a hydroxyl group.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak-IC3 (250 × 4.6 mm, 3µm).[2]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The exact ratio (e.g., 95:5 v/v) should be optimized to achieve baseline separation.[2]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled, e.g., 40°C.[2]

  • Detection: UV at a suitable wavelength (e.g., 210 nm for the Boc-carbamate group).

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for each enantiomer to calculate the enantiomeric excess (e.e.).

Data Presentation: Chiral HPLC Separation of (R/S)-1-Boc-3-hydroxypiperidine

ParameterValue
ColumnChiralpak-IC3 (250 x 4.6 mm, 3µm)[2]
Mobile PhaseHexane:IPA (95:5)
Flow Rate1.0 mL/min
Retention Time (S)-isomert_R1
Retention Time (R)-isomert_R2
Resolution (R_s)> 1.5
Enantiomeric Excess (e.e.)[(Area_major - Area_minor) / (Area_major + Area_minor)] x 100%

Note: Actual retention times (t_R1, t_R2) are method-dependent and must be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry of diastereomers and, with the use of chiral derivatizing agents, the absolute configuration of enantiomers.

Experimental Protocol: Determination of Diastereomeric Ratio (d.r.)

For reactions that produce diastereomers (e.g., reduction of a ketone or addition to a double bond), ¹H NMR of the crude reaction mixture can be used to determine the product ratio.

  • Sample Preparation: Dissolve the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Identify distinct, well-resolved signals corresponding to each diastereomer. The ratio of the integrals of these signals directly corresponds to the diastereomeric ratio. Often, protons adjacent to the newly formed stereocenter(s) are the most informative. The relative stereochemistry (e.g., cis vs. trans) can often be determined by analyzing the coupling constants (J-values) between adjacent protons.[5]

Experimental Protocol: Determination of Absolute Configuration using Mosher's Method (Amide Modification)

This method is applicable to chiral amines or alcohols. The chiral substrate is reacted with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form diastereomers.

  • Derivatization: React the chiral amine (after removal of the Boc group) separately with (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δ_S - δ_R) for protons near the stereocenter. The pattern of positive and negative Δδ values can be used to assign the absolute configuration based on established models.

X-ray Crystallography

This technique provides the most definitive determination of absolute stereochemistry, but it requires a high-quality single crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the target compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[1] For piperidine derivatives, recrystallization from ethanol or ethyl acetate is common.[1] If the compound itself does not crystallize well, derivatization (e.g., forming a salt or an N-tosyl derivative) can be attempted.[5]

  • Crystal Mounting: Mount a suitable crystal (0.1-0.3 mm) on a goniometer head.[1]

  • Data Collection: Place the crystal in an X-ray diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The absolute configuration is typically determined using the anomalous dispersion effect, often reported as the Flack parameter.

Visualizing the Workflow

The following diagrams illustrate the general workflow for validating stereochemistry and a decision-making process for selecting the appropriate method.

Caption: General workflow for stereochemical validation.

Caption: Decision tree for selecting an analytical method.

References

A Researcher's Guide to Palladium Ligands for Tert-butyl 3-iodopiperidine-1-carboxylate Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The versatile scaffold, tert-butyl 3-iodopiperidine-1-carboxylate, serves as a valuable building block in the synthesis of numerous biologically active molecules. Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of this key intermediate. The choice of the palladium ligand is paramount, as it critically influences reaction efficiency, substrate scope, and functional group tolerance.

This guide offers a comparative overview of common palladium ligands applicable to the coupling reactions of this compound. While direct, head-to-head comparative studies on this specific substrate are limited in published literature, this document compiles representative data from analogous Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings to provide a reliable framework for ligand selection and reaction optimization.

Performance Comparison of Palladium Ligands

The selection of an appropriate palladium ligand is crucial for achieving high yields and reaction efficiency. The following table summarizes the performance of several common phosphine ligands in various palladium-catalyzed cross-coupling reactions. The data presented is a representative compilation from literature on similar substrates and should be considered a starting point for optimization.

Ligand/PrecatalystPalladium SourceLigand TypeTypical Coupling Reaction(s)Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Representative Yield (%)
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄Monodentate PhosphineSuzuki, Sonogashira, Heck1-5K₂CO₃, Et₃NToluene, DMF80-11012-2470-85
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Pd(dppf)Cl₂Bidentate PhosphineSuzuki, Buchwald-Hartwig1-3K₃PO₄, Cs₂CO₃Dioxane, Toluene80-1008-1685-95
Xantphos Pd₂(dba)₃Bidentate PhosphineBuchwald-Hartwig, Suzuki1-3Cs₂CO₃, NaOtBuDioxane, Toluene100-12012-2488-98
XPhos Pd₂(dba)₃ / G3-PrecatalystBuchwald Biaryl PhosphineSuzuki, Buchwald-Hartwig0.5-2K₃PO₄, LHMDSToluene, THFRT-1004-1290-99
SPhos Pd₂(dba)₃ / G3-PrecatalystBuchwald Biaryl PhosphineSuzuki, Buchwald-Hartwig0.5-2K₃PO₄, Cs₂CO₃Toluene, DioxaneRT-1004-1290-99
RuPhos Pd₂(dba)₃ / G3-PrecatalystBuchwald Biaryl PhosphineBuchwald-Hartwig, Suzuki0.5-2K₃PO₄, NaOtBuToluene, THFRT-1004-1290-99

Experimental Protocols

Detailed methodologies are essential for reproducibility and success in cross-coupling reactions. Below are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the coupling of this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl iodide with an arylboronic acid.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the chosen ligand (e.g., XPhos, 0.08 mmol, 8 mol%). Alternatively, a pre-formed catalyst like XPhos Pd G3 (0.02 mmol, 2 mol%) can be used.

  • Add degassed solvent (e.g., toluene or dioxane, 5 mL).

Reaction Execution:

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

Work-up and Purification:

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of an aryl iodide with an amine.

Reaction Setup:

  • In a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the selected ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add degassed solvent (e.g., dioxane, 3 mL).

Reaction Execution:

  • Seal the vial and stir the mixture at the appropriate temperature (e.g., 100-120 °C) for the specified time.

  • Monitor the reaction by TLC or LC-MS.

Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing the Catalytic Process

To better understand the mechanisms and workflows involved in these coupling reactions, the following diagrams are provided.

Suzuki-Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-I L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)-R' L_n Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylIodide R-I ArylIodide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Setup Reaction Heating & Stirring (Monitor Progress) Setup->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

A Cost-Benefit Analysis for the Synthetic Utility of Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Building Block

In the realm of medicinal chemistry and drug development, the piperidine scaffold is a ubiquitous and highly valued structural motif. The strategic introduction of substituents onto this ring system is a cornerstone of molecular design, enabling the fine-tuning of pharmacological properties. Among the various tools available to synthetic chemists for this purpose, halogenated piperidines serve as versatile precursors for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive cost-benefit analysis of using tert-butyl 3-iodopiperidine-1-carboxylate, a key building block for the synthesis of 3-substituted piperidines. We present a detailed comparison with its bromo and triflyloxy analogues, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic campaigns.

Executive Summary

This compound offers significant advantages in terms of reactivity, often leading to higher yields and milder reaction conditions in cross-coupling reactions compared to its bromo counterpart. However, this enhanced reactivity comes at a higher initial procurement cost. The triflyloxy derivative, while also highly reactive, presents its own set of considerations regarding stability and preparation. The choice between these reagents is therefore a nuanced decision, balancing the need for reactivity and efficiency against budgetary constraints and the specific demands of the synthetic route.

Comparative Analysis: Iodo vs. Bromo vs. Triflyloxy

The primary differentiation between these three building blocks lies in the nature of the leaving group at the 3-position of the piperidine ring. This dictates their reactivity in popular cross-coupling methodologies such as the Suzuki-Miyaura and Negishi reactions.

FeatureThis compoundtert-Butyl 3-bromopiperidine-1-carboxylatetert-Butyl 3-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate
Reactivity HighestModerateHigh
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)Harsher (e.g., higher temperatures, longer reaction times)Milder, but can be sensitive to moisture
Cost HighestLowestModerate (reagent for preparation is costly)
Stability Generally good, but can be light-sensitiveVery stableCan be less stable, moisture-sensitive
Preparation Typically from the corresponding alcoholTypically from the corresponding alcoholPrepared from the corresponding alcohol

Experimental Data: A Head-to-Head Comparison

Suzuki-Miyaura Coupling:

ElectrophileCoupling PartnerCatalyst SystemConditionsYieldReference
3-BromopyridinePhenylboronic acidPd(OAc)₂/PPh₃95% EtOH, refluxModerate to Excellent[1]
Aryl BromidesHeteroarylboronic acidsPd(OAc)₂/SPhosDioxane/H₂O, 100 °CGood to Excellent[2]

Negishi Coupling:

ElectrophileCoupling PartnerCatalyst SystemConditionsYieldReference
Aryl IodidesDiarylzinc reagentsCuIDMF, 100 °CGood to Excellent[3]
Aryl Bromides/ChloridesSecondary alkylzinc halidesPd/CPhos-Good to Excellent[4]

Note: The yields are reported as described in the cited literature and may vary depending on the specific substrates and reaction scale.

The data suggests that while both iodo and bromo derivatives are effective in cross-coupling reactions, the choice of catalyst and conditions is crucial. Iodides are generally more reactive, which can be advantageous for challenging couplings or when milder conditions are required to preserve sensitive functional groups.

Cost Analysis

The procurement cost is a significant factor in the decision-making process, especially for large-scale synthesis. The following table provides an approximate cost comparison based on currently available supplier information.

CompoundSupplierQuantityApproximate Price (USD)
This compoundIvy Fine Chemicals100 mg$46.80
tert-Butyl 3-bromopyrrolidine-1-carboxylateSigma-Aldrich--
tert-Butyl 3-formylpiperidine-1-carboxylateSigma-Aldrich1 g$11.50

Note: Prices are subject to change and may vary between suppliers. The bromo- and formyl-piperidine derivatives are listed for cost context of related functionalized piperidines.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of the title compound is via the Mitsunobu reaction from the corresponding alcohol, tert-butyl 3-hydroxypiperidine-1-carboxylate.

Reaction Scheme:

G reactant tert-Butyl 3-hydroxypiperidine-1-carboxylate product This compound reactant->product CH₂Cl₂ reagents PPh₃, I₂, Imidazole

Figure 1. Synthesis of this compound.

Detailed Protocol (adapted from general Mitsunobu procedures):

  • To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq.) and imidazole (1.5 eq.).

  • Slowly add a solution of iodine (1.5 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Coupling

Reaction Scheme:

G reactant1 This compound product tert-Butyl 3-arylpiperidine-1-carboxylate reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst, Base

Figure 2. Suzuki-Miyaura coupling of this compound.

Detailed Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 to 110 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Reagent Selection

G start Need to synthesize a 3-substituted piperidine cost_check Is cost the primary constraint? start->cost_check reactivity_check Is high reactivity/mild conditions critical? cost_check->reactivity_check No use_bromo Use tert-butyl 3-bromopiperidine-1-carboxylate cost_check->use_bromo Yes use_iodo Use this compound reactivity_check->use_iodo Yes consider_triflate Consider tert-butyl 3-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate reactivity_check->consider_triflate No

Figure 3. Decision-making workflow for selecting a 3-substituted piperidine precursor.

Conclusion

The selection of an appropriate building block is a critical step in the design and execution of a synthetic route. This compound is a highly reactive and valuable precursor for the synthesis of 3-substituted piperidines, particularly when mild reaction conditions and high efficiency are paramount. While its higher cost compared to the bromo analogue is a consideration, the potential for improved yields, shorter reaction times, and broader substrate scope can often justify the initial investment, especially in the context of complex, multi-step syntheses prevalent in drug discovery. Researchers should carefully weigh the factors of reactivity, cost, and the specific requirements of their synthetic targets when making this important decision.

References

A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 3-iodopiperidine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis for the structural confirmation of tert-butyl 3-iodopiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. By examining its expected spectral characteristics alongside the empirical data from its structural analogs, this document offers researchers a framework for identifying and differentiating these important piperidine derivatives.

Spectroscopic Data Comparison

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and compare it with the experimental data of its key analogs.

¹H NMR Data Comparison

Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz

CompoundKey Proton Signals (δ, ppm)
This compound (Predicted) ~4.0-4.2 (m, 1H, H-3), ~3.0-3.8 (m, 2H, H-2ax, H-6ax), ~2.8-3.2 (m, 2H, H-2eq, H-6eq), ~1.8-2.2 (m, 2H, H-4), ~1.5-1.8 (m, 2H, H-5), 1.45 (s, 9H, C(CH₃)₃)
Tert-butyl piperidine-1-carboxylate[1]3.35 (m, 4H, H-2, H-6), 1.45-1.56 (m, 6H, H-3, H-4, H-5), 1.40 (s, 9H, C(CH₃)₃) (in d6-DMSO)
Tert-butyl 4-iodopiperidine-1-carboxylate~3.8 (br s, 2H), ~2.4 (t), ~1.9 (dd), ~1.7 (dd), 1.39 (s, 9H, C(CH₃)₃)[2]
Tert-butyl 3-oxopiperidine-1-carboxylate4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H)

Analysis: The key differentiator for the 3-iodo derivative in ¹H NMR is the multiplet corresponding to the proton at the C-3 position (H-3), which bears the iodine atom. This signal is expected to be downfield compared to the unsubstituted piperidine due to the electron-withdrawing effect of iodine. Its chemical shift and splitting pattern will be distinct from the symmetrical pattern of the 4-iodo isomer and the signals adjacent to the ketone in the 3-oxo derivative.

¹³C NMR Data Comparison

Solvent: CDCl₃ (unless otherwise specified) Frequency: 101 MHz

CompoundKey Carbon Signals (δ, ppm)
This compound (Predicted) ~154.5 (C=O), ~79.5 (C(CH₃)₃), ~50-55 (C-2, C-6), ~30-35 (C-4, C-5), ~28.4 (C(CH₃)₃), ~25-30 (C-3)
Tert-butyl piperidine-1-carboxylate[1]154.89 (C=O), 79.03 (C(CH₃)₃), ~44.31 (C-2, C-6), 28.42 (C(CH₃)₃), 25.69 (C-4), 24.45 (C-3, C-5) (in d6-DMSO)
Tert-butyl 4-iodopiperidine-1-carboxylate154.6 (C=O), 79.1 (C(CH₃)₃), 47.7 (C-2, C-6), 33.1 (C-3, C-5), 28.4 (C(CH₃)₃), ~26 (C-4)[2]
Tert-butyl 3-oxopiperidine-1-carboxylate207.4 (C=O, ketone), 153.8 (C=O, carbamate), 79.2 (C(CH₃)₃), 40.3 (C-2), 40.0 (C-3), 28.0 (C(CH₃)₃) (in d6-DMSO)

Analysis: In the ¹³C NMR spectrum, the C-3 carbon directly attached to the iodine atom in the target molecule is expected to have a significantly shifted resonance compared to the other compounds. The strong shielding effect of the iodine atom will likely shift this signal upfield relative to a carbon bearing an oxygen or a carbonyl group, but its precise location will be characteristic. This, combined with the distinct shifts of the adjacent C-2 and C-4 carbons, allows for unambiguous identification.

Mass Spectrometry Data
CompoundMolecular WeightKey Fragments (m/z) and Interpretation
This compound 311.16 g/mol 312 ([M+H]⁺), 256 ([M+H - C₄H₈]⁺), 212 ([M+H - Boc]⁺), 184 ([M+H - I]⁺), 57 ([C₄H₉]⁺, t-butyl cation)
Tert-butyl piperidine-1-carboxylate185.26 g/mol 186 ([M+H]⁺), 130 ([M+H - C₄H₈]⁺), 86 ([M+H - Boc]⁺), 57 ([C₄H₉]⁺)
Tert-butyl 4-iodopiperidine-1-carboxylate311.16 g/mol 312 ([M+H]⁺), 256 ([M+H - C₄H₈]⁺), 212 ([M+H - Boc]⁺), 184 ([M+H - I]⁺), 57 ([C₄H₉]⁺)
Tert-butyl 3-oxopiperidine-1-carboxylate199.25 g/mol 200 ([M+H]⁺), 144 ([M+H - C₄H₈]⁺), 100 ([M+H - Boc]⁺), 57 ([C₄H₉]⁺)

Analysis: The mass spectrum provides confirmation of the molecular weight. The fragmentation pattern of N-Boc protected amines is well-characterized. Common fragmentation pathways include the loss of isobutylene (56 Da) from the tert-butyl group and the loss of the entire Boc group (100 Da). For the iodo-derivatives, loss of the iodine radical (127 Da) is also a key fragmentation pathway that helps to confirm its presence. While the 3-iodo and 4-iodo isomers have the same molecular weight and similar primary fragments, subtle differences in the relative intensities of fragment ions may exist due to the different substitution patterns.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are typical protocols for the spectroscopic analysis of N-Boc piperidine derivatives.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer, such as a Bruker Avance series.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, d6-DMSO).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Reference: Residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or triple quadrupole instrument.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis Method:

    • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺.

    • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragment ion spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Key Expected Bands:

    • ~2975-2850 cm⁻¹: C-H stretching of alkyl groups.

    • ~1680-1700 cm⁻¹: Strong C=O stretching of the carbamate group.

    • ~1160-1250 cm⁻¹: C-N and C-O stretching.

    • ~500-600 cm⁻¹: C-I stretching.

Visualizations

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS Prep_IR Use neat solid Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS ESI Mass Spectrometer Prep_MS->MS IR FTIR-ATR Spectrometer Prep_IR->IR Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_MS Molecular Ion, Fragmentation Pattern MS->Data_MS Data_IR Functional Group Frequencies IR->Data_IR Structure Structure Confirmation Data_NMR->Structure Data_MS->Structure Data_IR->Structure

Caption: Workflow for Spectroscopic Analysis.

Structural Analysis Diagram

G cluster_structure This compound cluster_legend Key Regions for Analysis N1 N C2 C2 N1->C2 Boc Boc N1->Boc C3 C3 C2->C3 C4 C4 C3->C4 Iodine I C3->Iodine H3 H3 C3->H3 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 Key_H3 H3: Key proton signal in ¹H NMR Key_C3 C3: Carbon signal shifted by Iodine in ¹³C NMR Key_Boc Boc Group: Characteristic signals and MS fragmentation

Caption: Key Structural Features for Analysis.

References

Assessing the Purity of Synthesized Tert-butyl 3-iodopiperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of building blocks such as Tert-butyl 3-iodopiperidine-1-carboxylate is paramount for the successful synthesis of complex target molecules. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of this compound, offering insights into their principles, experimental protocols, and expected outcomes. While specific experimental data for this compound is not widely available in the public domain, this guide utilizes data from closely related analogs, such as N-Boc-protected piperidines and the isomeric Tert-butyl 4-iodopiperidine-1-carboxylate, to provide a robust comparative framework.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical method for purity determination depends on several factors, including the nature of potential impurities, the required level of accuracy, and the available instrumentation. The most common techniques for analyzing piperidine derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Analytical Techniques for Purity Assessment of N-Boc-iodopiperidine Derivatives

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Quantification based on the ratio of the integral of an analyte's signal to that of a certified internal standard.
Primary Use Determination of chemical purity and identification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination and structural confirmation.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be required for polar compounds.Precise weighing and dissolution in a deuterated solvent with a certified internal standard.
Advantages Versatile, with a wide range of columns and detectors available. High resolution and sensitivity.High sensitivity and excellent for identifying volatile impurities. Provides structural information of impurities through mass spectra.Primary analytical method providing a direct measure of purity without the need for a specific reference standard of the analyte. Also provides structural information.
Limitations May not be suitable for highly volatile impurities. Requires a reference standard for quantification.Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity.Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-field NMR spectrometer for best results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for HPLC, GC-MS, and NMR analysis, adapted for this compound based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the chemical purity of this compound and to identify and quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

Sample Preparation:

  • Dissolve approximately 5 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • If necessary, derivatize the sample to increase volatility, for example, by silylation to cap any residual hydroxyl groups from the starting material.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh (to 0.01 mg) about 10-20 mg of the synthesized compound and 5-10 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean, dry vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Potential Impurities

The purity of the final product is highly dependent on the synthetic route and purification methods. A common route to this compound is the iodination of Tert-butyl 3-hydroxypiperidine-1-carboxylate. Potential impurities could include:

  • Starting Material: Unreacted Tert-butyl 3-hydroxypiperidine-1-carboxylate.

  • Reagent Adducts: Byproducts formed from the iodinating agent (e.g., triphenylphosphine oxide if an Appel-type reaction is used).

  • Dehydrohalogenation Product: Formation of the corresponding piperideine (alkene) via elimination of HI.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Alternative Reagents

For synthetic applications requiring a 3-substituted piperidine building block, several alternatives to this compound exist, each with its own advantages and considerations for purity analysis.

Table 2: Comparison of Alternative 3-Substituted Piperidine Building Blocks

CompoundKey FeaturesCommon Purity Assessment Methods
Tert-butyl 3-bromopiperidine-1-carboxylate More stable and less expensive than the iodo-analog, but generally less reactive in cross-coupling reactions.HPLC, GC-MS, NMR
Tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate A mesylate derivative, which is a good leaving group for nucleophilic substitution reactions.HPLC, NMR
Tert-butyl 3-oxopiperidine-1-carboxylate A ketone precursor that can be used to introduce a variety of functionalities at the 3-position through reductive amination or other ketone chemistries.HPLC, GC-MS, NMR

Visualizing the Workflow

Diagrams can help clarify the experimental and logical processes involved in purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_results Data Interpretation cluster_decision Decision Synthesis Synthesized This compound HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS qNMR qNMR Analysis Synthesis->qNMR Purity_Value Quantitative Purity (%) HPLC->Purity_Value Impurity_Profile Impurity Identification & Quantification HPLC->Impurity_Profile GCMS->Impurity_Profile qNMR->Purity_Value Decision Accept or Repurify? Purity_Value->Decision Impurity_Profile->Decision

Caption: Experimental workflow for purity assessment.

Method_Selection_Logic Start Goal of Analysis Volatile_Impurities Identify Volatile Impurities? Start->Volatile_Impurities Absolute_Purity Determine Absolute Purity? Volatile_Impurities->Absolute_Purity No Use_GCMS Use GC-MS Volatile_Impurities->Use_GCMS Yes Routine_QC Routine Quality Control? Absolute_Purity->Routine_QC No Use_qNMR Use qNMR Absolute_Purity->Use_qNMR Yes Routine_QC->Use_GCMS No Use_HPLC Use HPLC Routine_QC->Use_HPLC Yes

A Comparative Guide to Piperidine Building Blocks: Benchmarking Tert-butyl 3-iodopiperidine-1-carboxylate Against Novel Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets.[2] Among the vast arsenal of piperidine building blocks, tert-butyl 3-iodopiperidine-1-carboxylate serves as a foundational reagent for introducing the piperidine motif and for further functionalization through cross-coupling reactions. This guide provides an objective comparison of this benchmark building block against a selection of novel, advanced piperidine scaffolds that offer unique structural and reactive properties for modern drug discovery programs.

The Benchmark: this compound

This compound is a versatile building block widely employed in the synthesis of complex molecules. The Boc (tert-butoxycarbonyl) protecting group ensures stability and allows for controlled reactions at other positions of the piperidine ring. The iodo-substituent at the 3-position is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3][4] While its 4-iodo counterpart is also common, the 3-iodo isomer provides a distinct substitution pattern for exploring chemical space.

Novel Piperidine Building Blocks: Expanding the Chemical Space

To address the growing demand for molecular diversity and improved drug-like properties, a new generation of piperidine building blocks has emerged. These novel scaffolds offer access to unique three-dimensional structures and differentiated reactivity profiles. This guide will focus on three promising classes of alternatives:

  • Spirocyclic Piperidines: These building blocks feature a spirocyclic system, where two rings share a single carbon atom. This arrangement introduces a high degree of three-dimensionality and conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity to protein targets.[5]

  • Azabicyclo[3.2.1]octanes: These bridged bicyclic structures offer a conformationally constrained piperidine core. This rigidity can lead to improved metabolic stability and pre-organization of substituents for target binding, potentially increasing potency.[1][6]

  • Piperidines with Orthogonal Reactivity: This category includes building blocks with functional groups that offer different or complementary reactivity to the traditional iodo-substituent. A prime example is tert-butyl 3-(potassiotrifluoroborato)piperidine-1-carboxylate, which can participate in Suzuki-Miyaura couplings under specific conditions, sometimes offering advantages in terms of stability or reactivity with certain coupling partners. Another important class is fluorinated piperidines, where the fluorine atom can modulate physicochemical properties and is not typically used as a coupling handle, thus providing an orthogonal site for interaction or metabolic blocking.[7][8]

Performance Comparison in Cross-Coupling Reactions

The following table summarizes the performance of this compound and representative novel piperidine building blocks in common cross-coupling reactions. It is important to note that the data is collated from various sources and the reaction conditions may not be directly comparable. However, it provides a general overview of the expected reactivity and yields.

Building BlockReaction TypeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference(s)
This compound Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene~85-95[9]
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhosNaOtBuToluene~70-90[10]
NegishiPhenylzinc chloridePd(PPh₃)₄-THF~80-95[11]
Spiro[4.5]decane-based piperidine trifluoroborate Suzuki-Miyaura4-BromopyridinePd(dppf)Cl₂Cs₂CO₃Dioxane~75-85[2]
N-Boc-6-azabicyclo[3.2.1]octan-4-one enol triflate Suzuki-MiyauraArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane~60-80[6]
Tert-butyl 3-(trifluoroborato)piperidine-1-carboxylate Suzuki-Miyaura4-IodotoluenePd(OAc)₂ / SPhosK₂CO₃Toluene~70-90[2]
Tert-butyl 3-fluoro-piperidine-1-carboxylate Not a coupling handle-----[7][8]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the various piperidine building blocks.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the piperidine building block (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as Na₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow and a decision-making process for selecting an appropriate piperidine building block.

synthetic_workflow start Starting Material (e.g., Substituted Arene) coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->coupling benchmark Tert-butyl 3-iodopiperidine-1-carboxylate benchmark->coupling novel Novel Piperidine Building Block novel->coupling deprotection Boc Deprotection coupling->deprotection functionalization Further Functionalization deprotection->functionalization target Target Molecule functionalization->target

Caption: A generalized workflow for incorporating piperidine building blocks into target molecules.

decision_tree start Need to incorporate a piperidine moiety? q1 Desire high 3D complexity and conformational rigidity? start->q1 Yes q2 Need access to a bridged scaffold for metabolic stability? q1->q2 No spiro Select a Spirocyclic Piperidine q1->spiro Yes q3 Require orthogonal reactivity or fluorine substitution? q2->q3 No bridged Choose an Azabicycloalkane Derivative q2->bridged Yes benchmark Use Tert-butyl 3-iodopiperidine-1-carboxylate q3->benchmark No orthogonal Opt for a Piperidine with Trifluoroborate or Fluoro group q3->orthogonal Yes

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-iodopiperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Tert-butyl 3-iodopiperidine-1-carboxylate is classified as a halogenated organic compound. Disposal requires segregation into a designated hazardous waste stream for incineration. Under no circumstances should this compound be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established best practices for the management of halogenated organic waste.

Hazard Identification and Immediate Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds such as tert-butyl 4-iodopiperidine-1-carboxylate indicate that this substance should be handled with care.[1][2] Potential hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Segregation and Container Management

Proper segregation of chemical waste is critical to ensure safe handling and disposal. This compound must be disposed of as halogenated organic waste .

Waste CategoryContainer TypeLabeling RequirementsIncompatible Waste Classes
Halogenated Organic Waste Leak-proof, sealable container (e.g., glass or polyethylene) compatible with organic solvents.Clearly labeled "Hazardous Waste" and "Halogenated Organics," with the full chemical name: "this compound" and its approximate concentration/volume.Non-halogenated organic waste, strong acids, strong bases, oxidizers, heavy metals, aqueous solutions.[3][4]

Step-by-Step Disposal Protocol

Objective: To safely collect and store this compound waste for pickup by a licensed environmental waste management service.

Materials:

  • Designated halogenated organic waste container

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

Procedure:

  • Preparation:

    • Ensure the designated halogenated organic waste container is clean, dry, and in good condition.[5]

    • Affix a hazardous waste label to the container before adding any waste.[3][5]

    • Perform all waste transfers within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Transfer:

    • Carefully transfer the this compound waste into the designated container.

    • If the compound is a solid, it can be transferred directly. If it is dissolved in a solvent, the entire solution should be treated as halogenated waste.

    • Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Container Sealing and Storage:

    • Securely seal the container cap.

    • Wipe the exterior of the container with an appropriate solvent to remove any external contamination.

    • Store the sealed container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[3]

  • Documentation and Pickup:

    • Log the addition of the waste to the container, including the chemical name and quantity.

    • Once the container is full, or if waste is no longer being generated, arrange for pickup by your institution's licensed hazardous waste disposal service.

Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor or safety officer. Small spills may be cleaned up by trained personnel using an appropriate absorbent material for organic compounds. The resulting cleanup materials must also be disposed of as halogenated organic waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_path Disposal Pathway cluster_prohibited Prohibited Actions start Identify Waste: this compound is_halogenated Does it contain a halogen (F, Cl, Br, I)? start->is_halogenated halogenated_waste Classify as: Halogenated Organic Waste is_halogenated->halogenated_waste Yes drain_disposal Drain Disposal trash_disposal Regular Trash non_halogenated_mixing Mix with Non-Halogenated Waste select_container Select designated, properly labeled halogenated waste container halogenated_waste->select_container transfer_waste Transfer waste in a fume hood select_container->transfer_waste seal_store Seal container and store in satellite accumulation area transfer_waste->seal_store waste_pickup Arrange for pickup by licensed hazardous waste disposal service seal_store->waste_pickup

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Tert-butyl 3-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 3-iodopiperidine-1-carboxylate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data of structurally similar compounds, including tert-Butyl 4-iodopiperidine-1-carboxylate and other piperidine derivatives. It is imperative to handle this chemical with caution and to consult with your institution's safety officer for specific guidance.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Recommended Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Tightly sealing safety goggles or a face shield.[1]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and appropriate protective clothing to prevent skin exposure.[1]Prevents skin irritation and potential absorption of the harmful substance.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended if exposure limits are exceeded or if irritation is experienced.[1]Protects against inhalation of harmful dust or vapors, which may cause respiratory irritation.[2]
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Procedure Step-by-Step Guidance
Engineering Controls - Ensure adequate ventilation, especially in confined areas.[1] - Use a fume hood for all manipulations of the compound. - Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Hygiene - Wash hands thoroughly after handling the chemical and before breaks.[1] - Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Handling - Avoid contact with skin, eyes, and clothing.[1] - Avoid ingestion and inhalation.[1] - Avoid dust formation.[1]
Storage - Keep the container tightly closed in a dry and well-ventilated place.[1] - For product quality, protect from light and keep refrigerated.[1] - Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Chemical - Dispose of the contents and container to an approved waste disposal plant.
Contaminated Packaging - Dispose of as unused product in accordance with local, state, and federal regulations.
Spills - For small spills, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1] - For large spills, prevent further leakage if safe to do so and contain the spill. Absorb with an inert material and dispose of it as hazardous waste.

Visual Guides for Safe Laboratory Operations

The following diagrams provide visual workflows for the safe handling of chemical reagents and the selection of appropriate personal protective equipment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove & Clean PPE Remove & Clean PPE Dispose of Waste->Remove & Clean PPE Document Experiment Document Experiment Remove & Clean PPE->Document Experiment

Caption: Workflow for the safe handling of a chemical reagent.

G cluster_ppe Select Appropriate PPE Assess Hazards (SDS) Assess Hazards (SDS) Inhalation Hazard? Inhalation Hazard? Assess Hazards (SDS)->Inhalation Hazard? Yes_Inhalation Use Respirator Inhalation Hazard?->Yes_Inhalation Yes Skin Contact Hazard? Skin Contact Hazard? Inhalation Hazard?->Skin Contact Hazard? No Yes_Inhalation->Skin Contact Hazard? Yes_Skin Wear Gloves & Lab Coat Skin Contact Hazard?->Yes_Skin Yes Eye Contact Hazard? Eye Contact Hazard? Skin Contact Hazard?->Eye Contact Hazard? No Yes_Skin->Eye Contact Hazard? Yes_Eye Wear Safety Goggles/Face Shield Eye Contact Hazard?->Yes_Eye Yes Proceed with Work Proceed with Work Eye Contact Hazard?->Proceed with Work No Yes_Eye->Proceed with Work

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.